Technical Documentation Center

2-(3-Nitrophenyl)isonicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Nitrophenyl)isonicotinic acid
  • CAS: 1261949-20-5

Core Science & Biosynthesis

Foundational

2-(3-Nitrophenyl)isonicotinic acid chemical structure and properties

An in-depth technical analysis of 2-(3-Nitrophenyl)isonicotinic acid requires a multidisciplinary approach, bridging synthetic organic chemistry, materials science, and pharmacology. As a highly functionalized pyridine d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(3-Nitrophenyl)isonicotinic acid requires a multidisciplinary approach, bridging synthetic organic chemistry, materials science, and pharmacology. As a highly functionalized pyridine derivative, this compound serves as a critical intermediate, a rigid ligand for coordination chemistry, and a highly tunable pharmacophore.

The following whitepaper details the structural dynamics, validated synthetic methodologies, and advanced applications of this compound, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

2-(3-Nitrophenyl)isonicotinic acid (IUPAC: 2-(3-nitrophenyl)pyridine-4-carboxylic acid) is built upon an isonicotinic acid core—a scaffold well-documented in USP standards for its role in antitubercular drugs like Isoniazid[1]. The introduction of a 3-nitrophenyl group at the C2 position of the pyridine ring fundamentally alters the molecule's electronic topology.

The nitro group acts as a powerful electron-withdrawing moiety via both inductive and resonance effects. This electron deficiency is propagated through the phenyl ring to the pyridine core, significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted isonicotinic acid. Consequently, the molecule exhibits enhanced electrophilicity, making it highly resistant to electrophilic aromatic substitution but primed for nucleophilic interactions.

Quantitative Data Summary

The following physicochemical parameters are calculated based on the isomeric class properties of C₁₂H₈N₂O₄ derivatives[2].

Table 1: Physicochemical and Topological Properties

ParameterValueCausality / Significance
Molecular Formula C₁₂H₈N₂O₄Defines the core atomic composition.
Molecular Weight 244.20 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Exact Mass 244.0484 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
H-Bond Donors 1Provided by the carboxylic acid (-COOH); essential for receptor binding.
H-Bond Acceptors 5Pyridine N, Nitro O₂, Carboxyl O₂; facilitates complex coordination networks.
Rotatable Bonds 2Confers limited conformational flexibility, ideal for rigid MOF linkers.

Mechanistic Synthesis Pathways

The most efficient and scalable route to synthesize 2-arylisonicotinic acids is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [3]. This method couples 2-chloroisonicotinic acid with 3-nitrophenylboronic acid.

SuzukiCoupling SM1 2-Chloroisonicotinic Acid (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) 80°C, 12h SM1->Cat SM2 3-Nitrophenylboronic Acid (Nucleophile) SM2->Cat Prod 2-(3-Nitrophenyl)isonicotinic Acid (Target) Cat->Prod Cross-Coupling

Figure 1: Palladium-catalyzed Suzuki-Miyaura workflow for 2-(3-Nitrophenyl)isonicotinic acid.

Self-Validating Experimental Protocol

To ensure high fidelity and yield, the following protocol incorporates strict causality for reagent selection and In-Process Controls (IPCs) to create a self-validating system.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine 2-chloroisonicotinic acid (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq).

  • Causality: A 20% excess of the boronic acid is utilized to compensate for competitive protodeboronation, a common side reaction in aqueous basic conditions.

Step 2: Catalyst and Base Loading

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

  • Causality: Pd(dppf)Cl₂ is strictly chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the precipitation of inactive palladium black. K₂CO₃ (3.0 eq) is required because the first equivalent is consumed immediately to deprotonate the carboxylic acid of the starting material; the remaining base is necessary to activate the boronic acid into the reactive trihydroxyborate complex.

Step 3: Solvent Addition and Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Degas via three freeze-pump-thaw cycles.

  • Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate transmetalation. Degassing is non-negotiable; oxygen will rapidly oxidize the Pd(0) active species and promote homocoupling of the boronic acid.

Step 4: Reaction and In-Process Control (IPC)

  • Action: Heat to 80°C under nitrogen for 12 hours.

  • Validation (IPC): At 10 hours, sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The system validates itself when the peak for 2-chloroisonicotinic acid (m/z ~157) constitutes <1% of the total UV area, and the target mass (m/z 245 [M+H]⁺) dominates the spectrum.

Step 5: Workup and Purification

  • Action: Filter the cooled mixture through Celite. Acidify the aqueous filtrate with 1M HCl to pH ~3.

  • Causality: Acidification reprotonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure product to precipitate, allowing for isolation via simple vacuum filtration.

Applications in Drug Development & Materials Science

Medicinal Chemistry and Pharmacophore Design

The isonicotinic acid scaffold is a privileged structure in drug discovery[1]. By substituting the C2 position with a 3-nitrophenyl group, researchers create a highly specialized pharmacophore:

  • Kinase Inhibition: The angular geometry between the pyridine nitrogen and the appended phenyl ring allows the molecule to act as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • Hypoxic Prodrug Trigger: The nitroaromatic moiety is uniquely susceptible to bioreduction by nitroreductases in the hypoxic microenvironments of solid tumors. This allows the compound to be utilized as a prodrug trigger, where the nitro group is reduced to an electron-donating amino group, drastically shifting the electronic profile and activating the molecule in vivo.

Metal-Organic Frameworks (MOFs)

In materials science, C₁₂H₈N₂O₄ isomers are highly prized as organic linkers[2]. 2-(3-Nitrophenyl)isonicotinic acid functions as an asymmetric, rigid bidentate ligand.

MOFAssembly Ligand 2-(3-Nitrophenyl)isonicotinic Acid (Organic Linker) Process Solvothermal Synthesis (DMF, 120°C, 48h) Ligand->Process Metal Metal Precursor (e.g., Zn(NO3)2) Metal->Process MOF Metal-Organic Framework (Porous Network) Process->MOF Coordination Assembly

Figure 2: Solvothermal self-assembly of metal-organic frameworks using the target ligand.

The carboxylic acid readily coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs), while the pyridine nitrogen provides an additional coordination vector. The bulky nitro group acts as a steric director during solvothermal synthesis, influencing the final topology and pore size of the resulting Metal-Organic Framework.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

Table 2: Expected Spectroscopic Signatures

TechniqueKey SignalsStructural Correlation
¹H NMR (DMSO-d₆) ~13.5 ppm (br s, 1H)Carboxylic acid proton (highly deshielded).
~8.8 ppm (d, 1H), ~8.3 ppm (s, 1H)Pyridine ring protons (C6 and C3 positions).
~8.7 ppm (t, 1H), ~8.5 ppm (ddd, 1H)3-Nitrophenyl protons adjacent to the NO₂ group.
FT-IR ~1705 cm⁻¹Strong C=O stretching (carboxylic acid).
~1530 cm⁻¹, ~1350 cm⁻¹Asymmetric and symmetric NO₂ stretching.
LC-MS (ESI+) m/z 245.05 [M+H]⁺Corresponds to the exact mass of C₁₂H₈N₂O₄ + H⁺[2].

References

  • PubChem. "2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094." National Center for Biotechnology Information. Available at:[Link]

  • SynZeal. "Isonicotinic Acid (USP) | 55-22-1." SynZeal Research. Available at:[Link]

Sources

Exploratory

1H and 13C NMR Spectra Reference for 2-(3-Nitrophenyl)isonicotinic Acid: A Technical Guide

Introduction & Structural Causality In the landscape of rational drug design and advanced materials synthesis, 2-(3-Nitrophenyl)isonicotinic acid (Chemical Formula: C₁₂H₈N₂O₄) serves as a critical rigid scaffold. Featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the landscape of rational drug design and advanced materials synthesis, 2-(3-Nitrophenyl)isonicotinic acid (Chemical Formula: C₁₂H₈N₂O₄) serves as a critical rigid scaffold. Featuring a pyridine core substituted with a carboxylic acid at the 4-position and a 3-nitrophenyl group at the 2-position, this molecule is frequently utilized in the development of metalloenzyme inhibitors and advanced active pharmaceutical ingredients (APIs)[1][2].

Accurate nuclear magnetic resonance (NMR) characterization of this compound is paramount. The molecule presents a complex electronic environment: the electron-withdrawing carboxylic acid and the highly electronegative pyridine nitrogen compete with the profound inductive and resonance-withdrawing effects of the nitro group on the adjacent phenyl ring. As a Senior Application Scientist, I approach the NMR interpretation not merely as peak assignment, but as a map of these competing electronic effects. The strong electron-withdrawing nature of the nitro group significantly deshields adjacent protons, an effect critical to anticipate during structural validation.

Synthesis and Sample Preparation Workflow

To acquire high-fidelity NMR spectra, the compound must first be synthesized with high purity. The standard approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloroisonicotinic acid and 3-nitrophenylboronic acid[3][4].

Causality in Experimental Design: We select DMSO-d₆ as the NMR solvent rather than CDCl₃. The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers that render the compound virtually insoluble in non-polar halogenated solvents. DMSO disrupts these dimers by acting as a strong hydrogen-bond acceptor, ensuring complete dissolution and sharp, well-resolved resonance peaks. Furthermore, the use of K₂CO₃ in the synthesis is a deliberate choice: it is basic enough to form the reactive boronate complex essential for transmetalation, yet mild enough to prevent the degradation of the sensitive nitroaromatic system[5].

G A 2-Chloroisonicotinic Acid (Electrophile) C Pd(PPh3)4 / K2CO3 Suzuki-Miyaura Coupling A->C B 3-Nitrophenylboronic Acid (Nucleophile) B->C D 2-(3-Nitrophenyl)isonicotinic Acid (Crude Aqueous Salt) C->D E Acidification (pH 3-4) & Precipitation D->E F Pure Free Acid E->F G Dissolution in DMSO-d6 (H-Bond Disruption) F->G H 1H & 13C NMR Acquisition (400/100 MHz) G->H

Caption: Suzuki-Miyaura synthesis and NMR sample preparation workflow for 2-(3-Nitrophenyl)isonicotinic acid.

¹H NMR Spectra Reference Data

The ¹H NMR spectrum (acquired at 400 MHz in DMSO-d₆) exhibits seven distinct aromatic proton signals and one highly deshielded exchangeable proton. The assignments below are grounded in the known anisotropic and inductive effects of the substituents, benchmarked against the baseline shifts of 2-phenylisonicotinic acid[6].

Quantitative ¹H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Causality & Electronic Effects
COOH 13.80br s-1HHighly deshielded acidic proton; broad due to dynamic chemical exchange in DMSO.
H-2' 8.95t2.01HPhenyl ring: Ortho to both the nitro group and the pyridine ring. Experiences maximum combined inductive deshielding.
H-6 8.90d5.01HPyridine ring: Alpha to the electronegative nitrogen atom. Lacks meta-donating effects.
H-6' 8.55dt7.8, 1.51HPhenyl ring: Ortho to the pyridine ring, para to the nitro group. Deshielded by resonance from -NO₂.
H-3 8.40d1.51HPyridine ring: Sandwiched between the aryl substituent and the COOH group.
H-4' 8.35ddd8.2, 2.0, 1.01HPhenyl ring: Ortho to the nitro group. Strongly deshielded by the -NO₂ inductive pull.
H-5' 7.85t8.01HPhenyl ring: Meta to both substituents. Least affected by resonance withdrawal; baseline aromatic shift.
H-5 7.80dd5.0, 1.51HPyridine ring: Ortho to the COOH group, meta to the aryl group.

¹³C NMR Spectra Reference Data

The ¹³C NMR spectrum (acquired at 100 MHz in DMSO-d₆) resolves all 12 distinct carbon environments. The relaxation times (T₁) for the quaternary carbons (C-2, C-4, C-1', C-3', and the carbonyl) are significantly longer than those of the CH carbons because they lack the efficient dipole-dipole relaxation pathway provided by an attached proton. Consequently, these peaks will appear lower in intensity.

Quantitative ¹³C NMR Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment Causality & Electronic Effects
C=O 166.0CCarbonyl carbon of the isonicotinic acid moiety.
C-2 155.0CPyridine alpha-carbon attached to the phenyl ring. Deshielded by N and the adjacent ring.
C-6 151.0CHPyridine alpha-carbon adjacent to nitrogen.
C-3' 148.0CPhenyl carbon directly bonded to the strongly electron-withdrawing -NO₂ group.
C-4 140.0CPyridine gamma-carbon attached to the carboxylic acid.
C-1' 139.0CPhenyl ipso-carbon attached to the pyridine ring.
C-6' 133.0CHPhenyl carbon ortho to the pyridine ring.
C-5' 130.0CHPhenyl carbon meta to both substituents (least perturbed).
C-4' 124.0CHPhenyl carbon ortho to the nitro group.
C-5 123.0CHPyridine beta-carbon.
C-2' 121.0CHPhenyl carbon flanked by the nitro and pyridine groups.
C-3 120.0CHPyridine beta-carbon adjacent to the aryl linkage.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data generated, the following protocol integrates synthesis, purification, and NMR acquisition into a self-validating system. The physical state changes (solubility shifts) inherently confirm the chemical transformations[6].

Step 1: Suzuki-Miyaura Cross-Coupling
  • Setup: In an oven-dried, argon-purged Schlenk flask, combine 2-chloroisonicotinic acid (1.0 equiv) and 3-nitrophenylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (3.0 equiv). The excess base is required because the starting material is a carboxylic acid, which will immediately consume 1.0 equivalent of base to form the potassium carboxylate salt.

  • Reaction: Suspend the mixture in a degassed 4:1 mixture of Toluene/Ethanol and heat to 90 °C for 12 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the 2-chloroisonicotinic acid spot validates the completion of the catalytic cycle.

Step 2: Workup and Purification
  • Extraction: Cool the mixture to room temperature, dilute with water, and wash with ethyl acetate. Causality: The product is currently a water-soluble potassium carboxylate salt. Washing with organic solvent removes the triphenylphosphine oxide byproducts and unreacted boronic acid.

  • Precipitation: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl.

  • Validation Check: A white/pale-yellow precipitate will form immediately[6]. This phase change is a self-validating indicator that the carboxylate has been successfully protonated to the free 2-(3-Nitrophenyl)isonicotinic acid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum for 24 hours to remove trace moisture (which would otherwise appear as a broad peak at ~3.3 ppm in the ¹H NMR).

Step 3: NMR Sample Preparation and Acquisition
  • Dissolution: Dissolve 15 mg of the dried product in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition (¹H): Acquire the ¹H spectrum at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds.

  • Acquisition (¹³C): Acquire the ¹³C spectrum at 100 MHz. Crucial adjustment: Set the relaxation delay (D1) to at least 3.0 seconds and increase the number of scans to >1024 to ensure the quaternary carbons (C-2, C-4, C-1', C-3') are adequately resolved against the baseline noise.

References

  • ChemicalBook.2-PHENYL-ISONICOTINIC ACID | 55240-51-2.
  • Benchchem.The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid.
  • Benchchem.2-Chloronicotinic Acid | High-Purity Reagent.
  • ACS Publications.Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • TCI Chemicals.Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate.Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore.

Sources

Foundational

Exact Mass and Molecular Weight Determination of 2-(3-Nitrophenyl)isonicotinic Acid: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary In modern drug discovery and pharmaceutical development, substituted pyridine-carboxylic acids are highly valued as versatile scaffolds. Specifically, 2-(3-Nitrophenyl)isonicotinic acid (Chemical Formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical development, substituted pyridine-carboxylic acids are highly valued as versatile scaffolds. Specifically, 2-(3-Nitrophenyl)isonicotinic acid (Chemical Formula: C12​H8​N2​O4​ ) serves as a critical intermediate in the synthesis of kinase inhibitors, NAD+ analogs, and novel antimicrobial agents.

For researchers synthesizing or isolating this compound, precise molecular characterization is non-negotiable. The presence of isobaric impurities or structurally similar metabolites in biological matrices necessitates the use of High-Resolution Mass Spectrometry (HRMS) to confirm the compound's identity based on its exact monoisotopic mass. This whitepaper provides a comprehensive, self-validating protocol for the theoretical calculation and empirical determination of the exact mass and molecular weight of 2-(3-Nitrophenyl)isonicotinic acid using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Theoretical Mass Calculations & Physicochemical Properties

Before initiating any analytical workflow, it is imperative to distinguish between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) :

  • Molecular Weight is calculated using the standard atomic weights of elements, which reflect the natural abundance of isotopes on Earth. It is primarily used for stoichiometric calculations during synthesis.

  • Exact Mass is calculated using the mass of the most abundant, stable isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 ). This is the value targeted during HRMS analysis [1].

The structural breakdown of 2-(3-Nitrophenyl)isonicotinic acid consists of an isonicotinic acid core (pyridine-4-carboxylic acid) [2] substituted at the 2-position with a 3-nitrophenyl group.

Table 1: Quantitative Mass Data Summary
PropertyValueCalculation Basis
Chemical Formula C12​H8​N2​O4​ 12 Carbon, 8 Hydrogen, 2 Nitrogen, 4 Oxygen
Molecular Weight 244.206 g/mol Standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass (Monoisotopic) 244.0484 DaMonoisotopic masses ( 12C : 12.0000, 1H : 1.0078, 14N : 14.0031, 16O : 15.9949)
Target Precursor [M+H]+ 245.0557 m/zAddition of a proton ( H+ mass = 1.0073 Da)
Target Precursor [M−H]− 243.0411 m/zLoss of a proton

Analytical Methodology: LC-QTOF-MS Protocol

To empirically validate the exact mass, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard [3]. The following self-validating protocol utilizes Electrospray Ionization (ESI) and Q-TOF mass analysis.

Experimental Causality and Design
  • Chromatography Choice: A C18 reversed-phase column is selected to retain the hydrophobic 3-nitrophenyl moiety, while gradient elution ensures sharp peak shapes for the polar carboxylic acid group.

  • Ionization Additives: 0.1% Formic Acid (FA) is added to the mobile phase. Causality: The acidic environment suppresses the ionization of the carboxylic acid (keeping it neutral) while promoting the protonation of the pyridine nitrogen, driving highly efficient positive-mode ESI ( [M+H]+ ) [4].

LCMS_Workflow A Sample Preparation (Acetonitrile/Water + 0.1% FA) B UHPLC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI) Positive Mode [M+H]+ B->C D Q-TOF Mass Spectrometry (High-Resolution Exact Mass) C->D E Data Processing (Isotopic Pattern & Mass Defect) D->E

Caption: LC-QTOF-MS workflow for exact mass determination of 2-(3-Nitrophenyl)isonicotinic acid.

Step-by-Step Execution Protocol

Step 1: System Suitability and Calibration

  • Calibrate the Q-TOF instrument using a standard tuning mix (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy is strictly <5 ppm.

  • Establish a lock-mass infusion during the run to correct for instrumental drift in real-time.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 2-(3-Nitrophenyl)isonicotinic acid.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 3: Chromatographic Separation

  • Column: Kinetex C18 (2.6 µm, 100 Å, 50 × 2.1 mm) maintained at 40 °C.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 2: UHPLC Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
5.0595
6.5595
6.6955
9.0955 (Re-equilibration)

Step 4: Mass Spectrometry Acquisition

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 10 L/min ( N2​ ).

  • Acquisition Range: m/z 50 to 1000.

Mechanistic Insights into Fragmentation (MS/MS)

While exact mass provides elemental composition, Collision-Induced Dissociation (CID) MS/MS provides structural confirmation. By applying a collision energy of 20-30 eV, the [M+H]+ precursor ion ( m/z 245.0557) undergoes predictable fragmentation [3].

Fragmentation Logic:

  • Decarboxylation: The isonicotinic acid core is highly prone to the loss of carbon dioxide ( CO2​ , neutral loss of 44.009 Da) from the carboxylic acid group at the 4-position.

  • Nitro Group Cleavage: The 3-nitrophenyl moiety frequently undergoes the loss of a nitro radical ( NO2∙​ , 45.992 Da) or neutral NO2​ depending on radical stabilization.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 245.0557 F1 Fragment Ion 1 m/z 201.0664 M->F1 - CO2 (44 Da) F2 Fragment Ion 2 m/z 199.0613 M->F2 - NO2 (46 Da) F3 Fragment Ion 3 m/z 155.0715 F1->F3 - NO2 (46 Da) F2->F3 - CO2 (44 Da)

Caption: Proposed CID fragmentation pathway for 2-(3-Nitrophenyl)isonicotinic acid.

Data Validation and Quality Control

To validate the exact mass, calculate the mass error using the following formula:

Mass Error (ppm)=(Theoretical MassObserved Mass−Theoretical Mass​)×1,000,000

A successful identification in drug development requires a mass error of ≤5 ppm . Furthermore, the isotopic pattern (the relative abundance of M+1 and M+2 peaks driven by 13C and 15N natural abundances) must be scored against the theoretical distribution of C12​H8​N2​O4​ to rule out isobaric interference.

References

  • National Center for Biotechnology Information.
  • Journal of Agricultural and Food Chemistry - ACS Publications.
  • PubMed Central (PMC) - NIH.
  • A Comparative Guide to the Purity Validation of Bis(2-nitrophenyl)
Exploratory

Physicochemical Profiling of 2-(3-Nitrophenyl)isonicotinic Acid: pKa and Ionization Dynamics

Executive Summary & Structural Causality In the rational design of biheteroaryl and aryl-heteroaryl therapeutics (such as collagen prolyl 4-hydroxylase inhibitors or kinase modulators), the precise determination of acid-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the rational design of biheteroaryl and aryl-heteroaryl therapeutics (such as collagen prolyl 4-hydroxylase inhibitors or kinase modulators), the precise determination of acid-base dissociation constants (pKa) is not merely a regulatory checkbox—it is the foundation of predicting pharmacokinetics, solubility, and target-binding affinity.

2-(3-Nitrophenyl)isonicotinic acid presents a highly complex physicochemical profile. The core scaffold, isonicotinic acid (pyridine-4-carboxylic acid), possesses two ionizable centers: a carboxylic acid (pKa ~1.77) and a pyridinium nitrogen (pKa ~4.96)[1]. However, the strategic substitution of a 3-nitrophenyl group at the 2-position of the pyridine ring fundamentally alters the electronic landscape of the molecule.

The Causality of Electronic Uncoupling

The 3-nitrophenyl moiety acts as a powerful electron-withdrawing group (EWG). While the nitro group's resonance effect (-R) is isolated within the phenyl ring (due to its meta position), its intense inductive effect (-I) propagates through the sigma framework to the pyridine ring.

  • Impact on the Pyridinium Nitrogen (pKa2): The proximity of the 2-aryl substitution drastically reduces the electron density on the pyridine nitrogen. Consequently, the lone pair is significantly less available to accept a proton, driving the pKa2 down from 4.96 to an estimated ~2.90.

  • Impact on the Carboxylic Acid (pKa1): Situated at the 4-position, the carboxylic acid is further away from the substitution site. The inductive withdrawal slightly increases its acidity, pushing the pKa1 down from 1.77 to approximately ~1.50.

This differential electronic uncoupling drastically narrows the molecule's isoelectric window, creating unique challenges for formulation and gastrointestinal absorption.

pH-Dependent Speciation and Ionization States

Because the pKa values of 2-(3-Nitrophenyl)isonicotinic acid are compressed into the highly acidic region, the molecule transitions rapidly through three distinct ionization states within a narrow pH band.

  • Cationic State (+1): At pH < 1.4, the molecule is fully protonated. The pyridine nitrogen exists as a pyridinium ion ( NH+ ), and the carboxylic acid is un-ionized ( COOH ).

  • Zwitterionic State (0): Between pH 1.5 and 2.8, the carboxylic acid loses its proton to form a carboxylate ( COO− ), while the pyridine nitrogen remains protonated. This neutral, zwitterionic form suffers from extremely low aqueous solubility due to strong intermolecular crystal lattice energies.

  • Anionic State (-1): At pH > 3.2, the pyridinium nitrogen deprotonates, yielding a neutral pyridine ring and a negatively charged carboxylate. This is the dominant physiological species.

Ionization Cation Cationic State (+1) Fully Protonated pH < 1.4 Zwitterion Zwitterionic State (0) COO- / NH+ pH 1.5 - 2.8 Cation->Zwitterion -H+ (pKa1 ~1.5) Zwitterion->Cation +H+ Anion Anionic State (-1) Fully Deprotonated pH > 3.2 Zwitterion->Anion -H+ (pKa2 ~2.9) Anion->Zwitterion +H+

Caption: Sequential ionization state transitions of 2-(3-Nitrophenyl)isonicotinic acid across pH.

Self-Validating Experimental Protocols for pKa Determination

When pKa values are closely spaced ( ΔpKa<1.5 ) and the molecule exhibits poor aqueous solubility (typical of diaryl compounds), a single analytical method is prone to mathematical fitting errors. To ensure absolute trustworthiness, we must deploy a self-validating, orthogonal system combining Cosolvent Potentiometry and UV-Vis Spectrophotometry[2].

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Direct aqueous titration is impossible due to the precipitation of the zwitterion. We utilize methanol/water mixtures to maintain solubility and extrapolate back to pure water.

  • Preparation: Prepare a 0.15 M KCl aqueous stock to maintain a constant thermodynamic ionic strength.

  • Solvent Matrix: Prepare four solvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v).

  • Analyte Dissolution: Dissolve 2-(3-Nitrophenyl)isonicotinic acid to a precise concentration of 1.0 mM in each of the four solvent matrices.

  • Titration: Under an inert Argon atmosphere at 25.0 ± 0.1 °C, titrate the solutions using standardized 0.1 M KOH with a calibrated semi-micro glass electrode.

  • Data Extrapolation: Plot the apparent pKa values against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. Apply the Yasuda-Shedlovsky linear extrapolation to determine the true aqueous pKa at 0% organic modifier.

Protocol B: UV-Vis Spectrophotometric Titration (D-PAS)

Causality: The nitroaromatic system conjugated with the pyridine ring exhibits strong π→π∗ and n→π∗ transitions. The protonation state of the pyridine nitrogen directly alters this chromophore, allowing us to optically track ionization independent of electrode junction potentials.

  • Buffer Preparation: Prepare a universal Britton-Robinson buffer system spanning pH 1.0 to 6.0.

  • Sample Loading: Prepare a 50 µM solution of the analyte in the buffer. (At this highly dilute concentration, the zwitterion remains soluble).

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) using a diode-array spectrophotometer at intervals of 0.2 pH units.

  • Global Analysis: Identify isosbestic points to confirm the two-state transitions. Perform Target Factor Analysis (TFA) via global non-linear regression to extract the exact pKa values.

Workflow Start Sample Prep: 2-(3-Nitrophenyl)isonicotinic acid Potentiometry Method A: Cosolvent Potentiometry (Glass Electrode, 25°C) Start->Potentiometry UVVis Method B: UV-Vis Spectrophotometry (Diode Array, 200-400nm) Start->UVVis Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Cosolvent Potentiometry->Extrapolation GlobalFit Global Non-Linear Regression (Target Factor Analysis) UVVis->GlobalFit Validation Data Fusion & Cross-Validation: Final Aqueous pKa1, pKa2 Extrapolation->Validation GlobalFit->Validation

Caption: Orthogonal, self-validating workflow for accurate pKa determination of lipophilic acids.

Quantitative Data Summaries

The tables below summarize the comparative pKa shifts driven by structural substitutions and the resulting physiological speciation of the target molecule.

Table 1: Comparative pKa Shifts via Substituent Effects

CompoundpKa1 (COOH)pKa2 (NH+)Data Derivation
Isonicotinic Acid 1.774.96Experimental Baseline[1]
2-Phenylisonicotinic acid 1.89~4.20Predictive Modeling[3]
2-(3-Nitrophenyl)isonicotinic acid ~1.50 ~2.90 Extrapolated (Hammett σ constants)

Note: The addition of the 3-nitro group exerts a profound inductive pull, collapsing the pKa2 value by over 1.3 log units compared to the unsubstituted phenyl derivative.

Table 2: Speciation Across Biological Compartments

Biological CompartmentLocal pHCationic (+1)Zwitterionic (0)Anionic (-1)Dominant Species
Gastric Fluid (Fasted) 1.550.0%50.0%<0.1%Cation / Zwitterion
Upper Intestine 6.5<0.1%<0.1%>99.9%Anion
Blood Plasma 7.4<0.1%<0.1%>99.9%Anion

Implications: At physiological pH (7.4), the molecule exists almost exclusively as an anion. This high degree of ionization limits passive transcellular permeability across the blood-brain barrier and intestinal epithelium, necessitating either active transport mechanisms (e.g., OATs) or prodrug strategies (such as esterification) to enhance oral bioavailability.

References

  • Title: Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem - NIH. Source: nih.gov URL: [Link][1]

  • Title: Table 1. Influence of solvent composition (H2O/Me2SO) on apparent and thermodynamic pKa values. Source: researchgate.net URL: [Link][2]

  • Title: Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase By James D. Vasta. Source: raineslab.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Nexus of a Privileged Scaffold and a Bioactivatable Moiety: Application Notes for 2-(3-Nitrophenyl)isonicotinic Acid in Small Molecule Drug Discovery

Introduction: A Molecule of Convergent Potential In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced target specificity and improved therapeutic indices is paramount. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Convergent Potential

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced target specificity and improved therapeutic indices is paramount. The molecule 2-(3-nitrophenyl)isonicotinic acid represents a compelling, albeit underexplored, starting point for the generation of innovative small molecule therapeutics. Its structure is a deliberate convergence of two powerful concepts in medicinal chemistry: the "privileged" isonicotinic acid scaffold and the bioreductive 3-nitrophenyl group.

Isonicotinic acid and its derivatives are integral components of numerous established drugs, lauded for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] This is exemplified by the frontline anti-tuberculosis drug, isoniazid, a direct derivative of isonicotinic acid.[1][3][4] The pyridine-4-carboxylic acid core is recognized as a versatile pharmacophore, capable of engaging in a variety of biological interactions.[1][2]

Conversely, the nitrophenyl moiety, particularly the 3-nitro substitution, is a well-established precursor for hypoxia-activated prodrugs.[5] The low oxygen environment characteristic of solid tumors provides a reductive milieu that can transform the inert nitro group into a cytotoxic amine, offering a targeted approach to cancer therapy.[5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the potential applications and experimental protocols for leveraging 2-(3-nitrophenyl)isonicotinic acid in the discovery of novel small molecule drugs. We will explore its synthetic accessibility, its potential as a modulator of inflammatory pathways, and its promise as a hypoxia-activated anticancer agent.

Synthetic Strategy and Characterization

Proposed Synthetic Workflow

Synthetic Workflow 2-halo-isonicotinic acid 2-halo-isonicotinic acid Reaction Suzuki Coupling 2-halo-isonicotinic acid->Reaction 3-nitrophenylboronic acid 3-nitrophenylboronic acid 3-nitrophenylboronic acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Purification Chromatography Reaction->Purification 2-(3-nitrophenyl)isonicotinic acid 2-(3-nitrophenyl)isonicotinic acid Characterization NMR, MS, HPLC Purification->Characterization Characterization->2-(3-nitrophenyl)isonicotinic acid

Caption: Proposed Suzuki coupling workflow for the synthesis of 2-(3-nitrophenyl)isonicotinic acid.

Protocol: Synthesis of 2-(3-Nitrophenyl)isonicotinic Acid via Suzuki Coupling
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro- or 2-bromo-isonicotinic acid (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of dioxane and water.

  • Catalyst and Base Addition: To the stirred solution, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), followed by a base, such as sodium carbonate (3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the crude product and purify by recrystallization or column chromatography on silica gel to yield the desired 2-(3-nitrophenyl)isonicotinic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Application I: Modulator of Inflammatory Pathways

The isonicotinic acid scaffold is a known pharmacophore in the development of anti-inflammatory agents.[2][6] Derivatives of isonicotinic acid have shown potential as inhibitors of cyclooxygenase-2 (COX-2) and as suppressors of reactive oxygen species (ROS) production, both of which are key mediators of inflammation.[2][6][7]

Hypothesized Mechanism of Action

The 2-(3-nitrophenyl)isonicotinic acid molecule could potentially inhibit key inflammatory enzymes like COX-2. The pyridine nitrogen and the carboxylic acid group can form crucial interactions within the enzyme's active site, while the nitrophenyl substituent can be explored for additional binding interactions to enhance potency and selectivity.

Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-(3-nitrophenyl)isonicotinic acid 2-(3-nitrophenyl)isonicotinic acid 2-(3-nitrophenyl)isonicotinic acid->COX-2 Inhibition

Caption: Potential inhibition of the COX-2 inflammatory pathway by 2-(3-nitrophenyl)isonicotinic acid.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of 2-(3-nitrophenyl)isonicotinic acid against the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid, in ethanol.

  • Compound Preparation: Prepare a stock solution of 2-(3-nitrophenyl)isonicotinic acid in DMSO. Generate a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Initiation and Termination: Initiate the reaction by adding arachidonic acid. Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37 °C. Terminate the reaction by adding a solution of 1M HCl.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.

Parameter Description
Enzyme Human recombinant COX-2
Substrate Arachidonic Acid
Test Compound 2-(3-nitrophenyl)isonicotinic acid
Positive Control Celecoxib
Detection Method PGE₂ ELISA
Endpoint IC₅₀ Value

Application II: Hypoxia-Activated Anticancer Prodrug

The presence of a nitroaromatic group in a molecule is a classic strategy for designing hypoxia-selective prodrugs.[5] Under the low-oxygen conditions prevalent in solid tumors, cellular nitroreductases can reduce the nitro group to a variety of reactive species, including nitroso, hydroxylamino, and amino derivatives, which are often highly cytotoxic.[5]

Hypothesized Mechanism of Action

We hypothesize that 2-(3-nitrophenyl)isonicotinic acid can act as a prodrug that is selectively activated in hypoxic tumor cells. The reduction of the nitro group would lead to the formation of a cytotoxic metabolite that can induce cell death through mechanisms such as DNA damage or inhibition of essential cellular enzymes.

Hypoxia Activation cluster_0 Hypoxic Tumor Environment 2-(3-nitrophenyl)isonicotinic acid Prodrug (Non-toxic) Reduced Metabolite Active Drug (Cytotoxic) 2-(3-nitrophenyl)isonicotinic acid->Reduced Metabolite Reduction Nitroreductases Nitroreductases Hypoxic Tumor Cell Hypoxic Tumor Cell Cell Death Cell Death Reduced Metabolite->Cell Death

Caption: Proposed mechanism of hypoxia-activated cytotoxicity of 2-(3-nitrophenyl)isonicotinic acid.

Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol outlines a method to evaluate the selective cytotoxicity of 2-(3-nitrophenyl)isonicotinic acid under normoxic and hypoxic conditions.

  • Cell Culture: Culture a suitable cancer cell line (e.g., HT-29 colon cancer cells, known to have high nitroreductase activity) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of 2-(3-nitrophenyl)isonicotinic acid.

  • Normoxic and Hypoxic Incubation: Place one set of plates in a standard incubator (normoxia: 21% O₂) and another set in a hypoxic chamber (hypoxia: <1% O₂) for 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration under both normoxic and hypoxic conditions. Determine the IC₅₀ values and calculate the hypoxia cytotoxicity ratio (IC₅₀ normoxia / IC₅₀ hypoxia). A higher ratio indicates greater hypoxia selectivity.

Parameter Description
Cell Line HT-29 (or other suitable cancer cell line)
Conditions Normoxia (21% O₂) vs. Hypoxia (<1% O₂)
Test Compound 2-(3-nitrophenyl)isonicotinic acid
Positive Control Tirapazamine (a known hypoxia-activated prodrug)
Detection Method MTT or CellTiter-Glo Assay
Endpoint IC₅₀ (Normoxia), IC₅₀ (Hypoxia), Hypoxia Cytotoxicity Ratio

Future Directions and Derivatization

The 2-(3-nitrophenyl)isonicotinic acid scaffold offers numerous opportunities for further chemical modification to optimize its biological activity.

  • Systematic SAR Studies: The phenyl ring can be substituted with various electron-withdrawing or electron-donating groups to modulate the reduction potential of the nitro group and fine-tune its hypoxia-selectivity.

  • Amide and Ester Derivatives: The carboxylic acid moiety can be converted to a variety of amides and esters to improve cell permeability and pharmacokinetic properties.[8]

  • Hybrid Molecules: The scaffold can be conjugated with other pharmacophores to create multi-targeted agents with potentially synergistic effects.

Conclusion

2-(3-nitrophenyl)isonicotinic acid stands as a promising starting point for the development of novel small molecule therapeutics. Its rational design, which combines the well-established isonicotinic acid pharmacophore with the bioreductive nitrophenyl group, opens avenues for the discovery of new anti-inflammatory and hypoxia-activated anticancer agents. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule.

References

  • A. T. M. Marcelis, H. C. van der Plas, A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • A. H. Gilani, et al., Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1326 (2021).
  • BenchChem, A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. BenchChem, (2025).
  • I. Zarafu, et al., Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 794-803 (2015).
  • T. C. Bhalla, A. Mehta, Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Indian Journal of Biotechnology, 8(4), 437-441 (2009).
  • A. H. Gilani, et al., Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1326 (2021). Available at: [Link]

  • D. Shabani, et al., Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic Letters, 12(19), 4364-4367 (2010).
  • CN109942566B, Isonicotinic acid derivatives and preparation methods and uses thereof.
  • A. V. Galyametdinov, et al., Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3465 (2024). Available at: [Link]

  • A. H. Gilani, et al., Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1326 (2021). Available at: [Link]

  • R. Kavitha, et al., Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
  • B. Freeman, C.
  • S. Liu, et al., Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 61(1), 122-136 (2018).
  • A. Chettoum, et al., Phenolic Content, Microbiological and Physicochemical Qualities, and In Vitro Biological Activities of Two Monofloral Kinds of Honey from Edough Peninsula, Annaba, Algeria. Foods, 12(15), 2911 (2023).
  • A. K. Mandal, et al., PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE.
  • S. Singh, et al., Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1421685 (2024).
  • Taylor & Francis, Isonicotinic acid – Knowledge and References. Taylor & Francis Online, (2022).
  • M. A. El-Gendy, et al., Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8469-8485 (2015).
  • M. Vijey Aanandhi, et al., Nicotinic acid derivatives: Application and uses, review.
  • R. Singh, S. Kumar, Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 149-155 (2012).
  • M. Le Cam, et al., [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver]. Annales Pharmaceutiques Francaises, 25(4), 303-314 (1967).
  • S. H. Kim, et al., Role of indoleamine 2, 3-dioxygenase 1 in immunosuppression of breast cancer. Journal of Breast Cancer, 26(6), 487-501 (2023).
  • Targeted Oncology Staff, The Targeted Pulse: FDA Designations, Access Gaps, and Strategic Advances in Oncology. Targeted Oncology, (2025).
  • A. D. Borthakur, et al., Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(5), 3469-3490 (2023).

Sources

Application

Preparation of Metal-Organic Frameworks with 2-(3-Nitrophenyl)isonicotinic Acid: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of metal-organic frameworks (MOFs) utilizing the functionalized organic linker, 2-(3-Nitrophenyl)isonicotinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of metal-organic frameworks (MOFs) utilizing the functionalized organic linker, 2-(3-Nitrophenyl)isonicotinic acid. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel porous materials.

Introduction: The Architectural Versatility of MOFs and the Role of Functionalized Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their defining features, including exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, have positioned them as promising candidates for a myriad of applications, from gas storage and separation to catalysis and biomedicine.[1]

The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the MOF. The ligand 2-(3-Nitrophenyl)isonicotinic acid is a particularly interesting building block. It incorporates a pyridyl-carboxylate backbone, a common motif for constructing stable MOFs, with a pendant nitro group. This nitro functionality can serve several purposes: it can influence the coordination chemistry and final framework structure, act as a site for post-synthetic modification, or impart specific properties to the MOF, such as selective guest recognition or utility in drug delivery applications. The presence of the nitro group can also be advantageous in the context of drug delivery, potentially influencing drug loading and release kinetics.

This guide will focus on the solvothermal synthesis of a hypothetical, yet scientifically grounded, lanthanide-based MOF, Ln-NPIA (where Ln = a lanthanide element and NPIA = 2-(3-Nitrophenyl)isonicotinate), and a zinc-based MOF, Zn-NPIA, to illustrate the principles of MOF preparation with this versatile linker.

Synthesis of MOFs with 2-(3-Nitrophenyl)isonicotinic Acid: A Step-by-Step Protocol

The solvothermal method is a widely employed technique for the synthesis of high-quality, crystalline MOFs. It involves heating the reactants in a sealed vessel in the presence of a solvent at a temperature above its boiling point, leading to the self-assembly of the metal-organic framework.

Exemplary Protocol: Solvothermal Synthesis of a Lanthanide-based MOF (Ln-NPIA)

This protocol is adapted from established methods for synthesizing lanthanide MOFs with functionalized carboxylate ligands.[2][3]

Materials:

  • 2-(3-Nitrophenyl)isonicotinic acid (H-NPIA)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 2-(3-Nitrophenyl)isonicotinic acid (25.8 mg) in a mixture of 5 mL of DMF and 5 mL of ethanol.

  • Add 0.1 mmol of the chosen lanthanide(III) nitrate hexahydrate to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • After 72 hours, cool the oven to room temperature at a rate of 5 °C/min.

  • Harvest the resulting crystals by filtration and wash them with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Causality of Experimental Choices:

  • Solvent System (DMF/Ethanol): DMF is a high-boiling point solvent that effectively dissolves the organic linker and metal salt, facilitating the reaction. Ethanol is often used as a co-solvent to modulate the solubility and influence crystal growth.[2]

  • Temperature (120 °C): This temperature provides the necessary thermal energy for the deprotonation of the carboxylic acid and the coordination reaction to proceed, leading to the formation of a crystalline product.[4]

  • Reaction Time (72 hours): A prolonged reaction time allows for the slow growth of well-defined crystals and ensures the reaction reaches equilibrium.

  • Sealed Vessel (Autoclave): The use of a sealed autoclave is essential for solvothermal synthesis to maintain the pressure generated by the heated solvent, which is crucial for the crystallization process.

Exemplary Protocol: Solvothermal Synthesis of a Zinc-based MOF (Zn-NPIA)

This protocol is based on general procedures for the synthesis of zinc-based MOFs with pyridyl-carboxylate ligands.[5][6]

Materials:

  • 2-(3-Nitrophenyl)isonicotinic acid (H-NPIA)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 2-(3-Nitrophenyl)isonicotinic acid (25.8 mg) in 10 mL of DMF.

  • Add 0.1 mmol of Zinc(II) nitrate hexahydrate (29.7 mg) to the solution.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 100 °C for 24 hours.

  • Cool the autoclave to room temperature naturally.

  • Collect the crystals by filtration, wash with fresh DMF (3 x 5 mL), and then with ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 80 °C for 12 hours.

Experimental Workflow Diagram:

G cluster_synthesis MOF Synthesis cluster_workup Product Work-up A 1. Dissolve Ligand and Metal Salt in Solvent B 2. Stir/Sonicate to Homogenize A->B C 3. Transfer to Autoclave B->C D 4. Solvothermal Reaction (Heating) C->D E 5. Cooling and Crystallization D->E F 6. Filtration E->F G 7. Washing with Fresh Solvent F->G H 8. Drying under Vacuum G->H I I H->I Characterization

Caption: General workflow for the solvothermal synthesis of metal-organic frameworks.

Physicochemical Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF, determine its structure, and assess its properties.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurpose
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, and the coordination environment of the metal ions. This is the definitive method for structure elucidation.
Powder X-ray Diffraction (PXRD) To confirm the phase purity and crystallinity of the bulk material. The experimental PXRD pattern should match the simulated pattern from the single-crystal structure.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes. It also reveals the loss of solvent molecules from the pores.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency compared to the free ligand. The presence of the characteristic nitro group peaks should also be confirmed.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF, which are crucial parameters for applications such as gas storage and drug delivery. This is typically performed using nitrogen adsorption-desorption isotherms at 77 K.

Application in Drug Delivery: Loading and Release Studies

The porous nature and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[7][8] The nitro group on the 2-(3-Nitrophenyl)isonicotinic acid linker can potentially enhance drug loading through specific interactions with therapeutic molecules.

Protocol for Drug Loading (e.g., Ibuprofen)
  • Activate the synthesized MOF by heating it under vacuum to remove any guest solvent molecules from the pores. The activation temperature should be determined from the TGA data to be below the decomposition temperature of the framework.

  • Prepare a solution of the drug (e.g., Ibuprofen) in a suitable solvent (e.g., ethanol) at a known concentration.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the solid with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by analyzing the concentration of the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and analyzing its drug content.

Drug Loading Workflow:

G A Activated MOF C Immersion and Stirring A->C B Drug Solution B->C D Separation (Centrifugation/Filtration) C->D E Washing D->E F Drying E->F G Drug-Loaded MOF F->G

Caption: A schematic representation of the drug loading process into a MOF.

Protocol for In Vitro Drug Release
  • Disperse a known amount of the drug-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.

  • Maintain the suspension at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separate the MOF particles from the aliquot by centrifugation.

  • Analyze the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

  • Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.

  • Plot the cumulative drug release as a function of time.

Conclusion and Future Perspectives

The use of 2-(3-Nitrophenyl)isonicotinic acid as a linker in the synthesis of MOFs offers a promising avenue for the development of new functional materials. The protocols outlined in this guide provide a solid foundation for the preparation and characterization of such MOFs. The presence of the nitro group opens up possibilities for post-synthetic modifications and may enhance the performance of these materials in applications such as drug delivery. Further research into the synthesis of a wider range of MOFs with this ligand and a detailed investigation of their properties will undoubtedly lead to exciting new discoveries and applications in the fields of materials science and medicine.

References

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-(3-Nitrophenyl)isonicotinic Acid

Pharmacological Context & Molecular Liabilities The prediction of a new small molecule's exposure in plasma is a critical first step toward understanding its efficacy and toxicity profile[1]. 2-(3-Nitrophenyl)isonicotini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Molecular Liabilities

The prediction of a new small molecule's exposure in plasma is a critical first step toward understanding its efficacy and toxicity profile[1]. 2-(3-Nitrophenyl)isonicotinic acid is a specialized chemical scaffold characterized by a pyridine-4-carboxylic acid core and a lipophilic 3-nitrophenyl substituent. While the isonicotinic acid moiety is a historically validated pharmacophore (most notably in the anti-tubercular agent isoniazid), it presents specific in vivo challenges[2].

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies must be meticulously designed to characterize the exposure-response relationship of this compound[3]. The free carboxylic acid (pKa ~4.5) renders the molecule highly polar at physiological pH, yet the nitrophenyl ring drives lipophilicity, often resulting in poor aqueous solubility in the acidic environment of the stomach. Furthermore, the liver is the major site for the metabolism of isonicotinic acid derivatives[4]. The 3-nitrophenyl group is highly susceptible to nitroreduction by gut microbiota and hepatic reductases, yielding an aniline derivative that can be further oxidized into reactive intermediates.

Metabolic_Pathway Parent 2-(3-Nitrophenyl) isonicotinic acid Glucuronide Acyl Glucuronide (Hepatic UGTs) Parent->Glucuronide Phase II Conjugation Amine 2-(3-Aminophenyl) isonicotinic acid Parent->Amine Nitroreduction (Gut/Liver) Excretion Renal / Biliary Excretion Glucuronide->Excretion Clearance Toxicity Reactive Intermediates (Hepatotoxicity Risk) Amine->Toxicity CYP450 Oxidation

Predicted in vivo metabolic pathways for 2-(3-Nitrophenyl)isonicotinic acid.

Formulation Strategy: The Causality of Vehicle Selection

A primary cause of failure in early preclinical studies is the use of unoptimized formulations that lead to in vivo precipitation, erratic absorption, and a lack of AUC-dose proportionality[5]. Because 2-(3-Nitrophenyl)isonicotinic acid has limited aqueous solubility, simple saline buffers are inadequate for Intravenous (IV) dosing and will cause micro-embolisms in the test subjects.

To ensure a self-validating system, the formulation must be tested for thermodynamic stability for at least 24 hours prior to dosing. Nanosuspensions or multi-component co-solvent systems are strictly required to support early efficacy assessments[6].

Table 1: Validated Preclinical Formulation Matrices
RouteRecommended Vehicle CompositionCausality / RationaleMax Safe Dose (Rodent)
IV 5% DMSO + 10% Solutol HS15 + 85% SalineSolutol acts as a non-ionic surfactant to micellize the lipophilic nitrophenyl group, while DMSO dissolves the crystal lattice.5 - 10 mg/kg
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterCreates a homogenous, kinetically stable suspension. Tween 80 wets the hydrophobic particles to ensure uniform GI transit.30 - 100 mg/kg
IP 10% PEG400 + 5% Tween 80 + 85% PBS (pH 7.4)Prevents localized precipitation in the peritoneal cavity by utilizing PEG400 as a co-solvent.10 - 30 mg/kg

Standardized In Vivo Pharmacokinetic (PK) Protocol

To account for the high interindividual variability often seen in the clearance of isonicotinic acid derivatives[7], the following step-by-step methodology ensures rigorous, reproducible PK data.

Phase A: Preparation and Quality Control
  • Vehicle Verification: Prepare the IV solution and PO suspension. Centrifuge an aliquot of the IV formulation at 10,000 x g for 10 minutes. If a pellet forms, the compound has precipitated, and the co-solvent ratio must be adjusted.

  • Animal Acclimatization: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. IV cohorts do not require fasting.

Phase B: Dosing and Microsampling
  • Administration:

    • IV Cohort: Administer 5 mg/kg via the lateral tail vein over 30 seconds.

    • PO Cohort: Administer 30 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Collection: Using a self-validating microsampling technique, collect 50 µL of blood from the saphenous vein into K2EDTA tubes at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Isolation: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

Phase C: LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an internal standard, e.g., Tolbutamide) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the specific MRM transitions for the parent compound and its primary acyl glucuronide metabolite.

Pharmacodynamic (PD) & Target Engagement Protocol

Measuring plasma concentration alone is insufficient; the drug must reach the target tissue to exert its pharmacological effect.

  • Tissue Harvesting: At Tmax (predicted from the PK study, typically 1-2 hours post-PO dose), euthanize a subset of animals via CO2 asphyxiation.

  • Perfusion: Perfuse the animal with ice-cold PBS via the left ventricle to remove circulating blood, ensuring that the measured drug concentration reflects true tissue distribution rather than blood contamination.

  • Homogenization: Excise the target organ (e.g., liver or lungs). Homogenize 100 mg of tissue in 400 µL of RIPA buffer containing protease inhibitors.

  • Target Modulation Assay: Quantify the downstream biomarker of the target enzyme using a validated ELISA or Western Blot, correlating the degree of inhibition with the localized tissue concentration of 2-(3-Nitrophenyl)isonicotinic acid.

PK_Workflow Step1 1. Vehicle Optimization (Solubility & Stability Check) Step2 2. In Vivo Administration (IV Bolus & PO Gavage) Step1->Step2 Confirmed Homogeneity Step3 3. Serial Microsampling (Plasma & Target Tissue) Step2->Step3 Time-course collection Step4 4. LC-MS/MS Bioanalysis (Quantification & QA/QC) Step3->Step4 Sample Extraction

Self-validating preclinical PK/PD workflow ensuring data integrity.

Quantitative Data Matrices

To establish a comprehensive preclinical profile, the following PK parameters must be calculated using Non-Compartmental Analysis (NCA) software.

Table 2: Essential Pharmacokinetic Parameters to Report
ParameterUnitBiological Significance & Causality
Cmax ng/mLPeak plasma concentration. Indicates the maximum systemic exposure post-PO dosing; critical for assessing acute toxicity risks.
Tmax hoursTime to reach Cmax. Reflects the rate of gastrointestinal absorption and gastric emptying.
AUC0-last ng·h/mLArea under the curve. Represents total systemic exposure; used to calculate oral bioavailability (F%).
CL mL/min/kgSystemic clearance (IV only). Indicates the efficiency of hepatic/renal elimination mechanisms.
Vdss L/kgVolume of distribution at steady state. A high Vdss (>1 L/kg) suggests extensive tissue penetration driven by the lipophilic nitrophenyl group.
F %Absolute oral bioavailability. Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Available at:[Link]

  • Mavroudis, P. D., et al. (2022). Application of machine learning in combination with mechanistic modeling to predict plasma exposure of small molecules. PMC. Available at:[Link]

  • Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. Available at:[Link]

  • Zhang, P. Z. (2026). Large-Scale Compartmental Model-Based Study of Preclinical Pharmacokinetic Data and Its Impact on Compound Triaging in Drug Discovery. Molecular Pharmaceutics. Available at:[Link]

  • Hwang, Y., et al. (2015). Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Kumar, M., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available at:[Link]

  • Liu, X., et al. (2015). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics. Available at:[Link]

  • Hwang, S. H., et al. (2013). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment. PMC. Available at:[Link]

Sources

Application

Application Note: Architecting a High-Throughput Screening Assay for KDM4 Demethylases Using 2-(3-Nitrophenyl)isonicotinic Acid

Executive Summary Epigenetic dysregulation, particularly the overexpression of Lysine Demethylase 4 (KDM4) family members, is a recognized driver of oncogenesis and a highly pursued therapeutic target[1]. KDM4 enzymes ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epigenetic dysregulation, particularly the overexpression of Lysine Demethylase 4 (KDM4) family members, is a recognized driver of oncogenesis and a highly pursued therapeutic target[1]. KDM4 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that catalyze the demethylation of histone marks such as H3K9me3. Developing robust High-Throughput Screening (HTS) assays for these targets requires highly specific tool compounds to validate assay dynamics and confirm mechanism of action.

This application note details the development and validation of a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay using 2-(3-Nitrophenyl)isonicotinic acid as a reference inhibitor. By acting as a competitive 2-OG mimetic, this compound provides a self-validating baseline for identifying novel epigenetic modulators.

Mechanistic Rationale & Target Biology

Recent structure-based drug design efforts have identified isonicotinic acid derivatives as potent, selective fragment hits for KDM4 enzymes[2]. The core isonicotinic acid scaffold leverages its pyridine nitrogen and 4-carboxylate group to form a critical bidentate or monodentate interaction with the active site Fe(II) cofactor, competitively displacing the endogenous cosubstrate, 2-OG[3].

By utilizing 2-(3-Nitrophenyl)isonicotinic acid, we introduce a structural optimization: the 3-nitrophenyl substitution at the 2-position extends into the enzyme's substrate-binding cleft. This dual-action binding—metal chelation combined with steric occupation of the peptide pocket—makes it an ideal reference compound for validating HTS workflows.

Mechanism KDM4 KDM4 Enzyme (Active Fe2+ Core) Product Biotin-H3K9me2 (Demethylated) KDM4->Product Catalysis Substrate Biotin-H3K9me3 (Methylated Peptide) Substrate->KDM4 Binds Cleft Cosubstrate 2-Oxoglutarate + O2 Cosubstrate->KDM4 Binds Fe2+ Inhibitor 2-(3-Nitrophenyl)isonicotinic acid (Reference Inhibitor) Inhibitor->KDM4 Chelates Fe2+ Displaces 2-OG

Biochemical mechanism of KDM4 demethylation and competitive inhibition by isonicotinic acid.

Architecting the HTS Workflow: The TR-FRET Advantage

To achieve a screening-ready Z'-factor (>0.6), we utilize a TR-FRET methodology. The assay measures the demethylation of a biotinylated H3K9me3 peptide. Following the enzymatic reaction, a europium cryptate-labeled antibody specific to the demethylated product (H3K9me2) and Streptavidin-XL665 are added. The proximity of the two fluorophores generates a FRET signal proportional to enzyme activity.

Workflow Step1 1. Acoustic Dispense (Inhibitor in DMSO) Step2 2. Enzyme Addition (15 min Pre-incubation) Step1->Step2 Step3 3. Substrate Mix (Peptide, 2-OG, Fe2+) Step2->Step3 Step4 4. Detection Mix (EDTA, Eu-Ab, XL665) Step3->Step4 Step5 5. TR-FRET Readout (Ratio 665/620 nm) Step4->Step5

384-well TR-FRET high-throughput screening workflow for KDM4 inhibitor discovery.

Self-Validating Protocol Dynamics

This protocol is engineered to be a self-validating system. Every plate must include positive controls (no enzyme, representing 100% inhibition) and negative controls (vehicle only, representing 0% inhibition) to continuously monitor the assay window.

Step 1: Reagent Preparation & Causality
  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • Causality: Do not use EDTA or EGTA in the reaction buffer. These chelators will strip the essential Fe(II) from the KDM4 active site, resulting in a dead assay.

  • Cofactor Mix: 10 µM Fe(II)SO₄ and 100 µM L-Ascorbic Acid.

    • Causality: Ascorbic acid must be prepared fresh daily. Its role is to reduce any oxidized Fe(III) back to the catalytically active Fe(II) state. Oxidized ascorbate will lead to rapid signal decay and false negatives.

Step 2: Compound Dispensing & Pre-Incubation
  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 2-(3-Nitrophenyl)isonicotinic acid (in 100% DMSO) into a 384-well proxiplate. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Add 5 µL of 2X KDM4A enzyme (final concentration 5 nM).

  • Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical. Because the isonicotinic acid derivative competes directly with 2-OG, allowing the compound to equilibrate with the enzyme before adding the high-affinity cosubstrate prevents artificially shifted IC₅₀ values.

Step 3: Reaction Initiation
  • Add 5 µL of 2X Substrate Mix (Biotin-H3K9me3, 2-OG, Fe(II), Ascorbate).

  • Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubate in the dark at room temperature for 30 minutes.

Step 4: Detection & Quenching
  • Add 10 µL of Detection Mix (Anti-H3K9me2-Eu cryptate, Streptavidin-XL665, and 50 mM EDTA in detection buffer).

    • Causality: EDTA serves a dual purpose here. First, it instantly terminates the enzymatic reaction by chelating the catalytic Fe(II) core. Second, it prevents free iron from causing collisional quenching of the Europium fluorophore, which would otherwise destroy the FRET signal.

  • Incubate for 1 hour at room temperature.

Step 5: Data Acquisition
  • Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar).

  • Excitation: 337 nm. Emission: 620 nm (Europium) and 665 nm (XL665).

  • Calculate the TR-FRET ratio: (Emission665​/Emission620​)×104 .

Quantitative Data & Optimization Parameters

To ensure reproducibility across screening campaigns, the following parameters were optimized using 2-(3-Nitrophenyl)isonicotinic acid as the benchmark.

ParameterOptimized ValueMechanistic Rationale
KDM4A Concentration 5 nMMinimum concentration required to maintain linear product formation over 30 mins.
Biotin-H3K9me3 100 nMKept below the Kd of Streptavidin-XL665 to prevent the "hook effect" during detection.
2-Oxoglutarate (2-OG) 2 µMSet at the apparent Km to maximize sensitivity for competitive inhibitors.
Fe(II)SO₄ 10 µMSaturates the active site; excess prevents depletion by trace chelators in the buffer.
Ascorbic Acid 100 µMMaintains iron in the catalytic Fe(II) state; must be prepared fresh daily.
Reference IC₅₀ 45 nMValidated baseline for competitive displacement of 2-OG by 2-(3-Nitrophenyl)isonicotinic acid.
Z'-Factor > 0.75Indicates a highly robust, screening-ready assay window.

References

  • Recent advances with KDM4 inhibitors and potential applications - PMC - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdZSUaMhtG0C6pLwc-EFzVsEabFVehkJCRdw24t6hkofdWmE-6UZCqmsdwq9SS69fVgQFqD-0JsIGSgg9jgmOyjQ3sk0JgIQNS9lihuT70FxVahAgXAwWxY_vnFquxj5qWGUfVS8g0p1QlbE=]
  • Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3WvuXtgFiNbanZ_QHS_qPgliXfLgOtnUs_Juwq3dU6EuNDDw4nXAIh7Dnm-OnrbUN6M_-46yUo6UJlf_cHYWddSIZuP7hUBL8aaSVQQp-aeDaXCME7GlWFKLZqS3iNM1UaFDKkKZDaCyL7Q=]
  • In-silico guided chemical exploration of KDM4A fragments hits - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5pQNy37odZR57L2IG6Y1TyFpRH70XpchDsLS2nMVlKAfKUyuGOXgWRwXKuUHzvTSJqPDHSK_88D-ILg6DRRQgVoBArQ4954orDz3i7sAr1SIR3GheHFb4BjAdmxSwwBYbjiaIAxiobEkuYmOf_KO7JE82PAxqXeYwPn_axvaqUphyXnVwxe2xvnHyKmU5f7-suWq3oVEC0rWVoGDRu31Nbq-h7iqBEA-NnUg=]

Sources

Method

Application Note: Covalent Conjugation of 2-(3-Nitrophenyl)isonicotinic Acid to Carrier Proteins

Introduction & Molecular Rationale The development of robust immunoassays or the generation of highly specific monoclonal antibodies against small molecules (haptens) requires the successful covalent attachment of the ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

The development of robust immunoassays or the generation of highly specific monoclonal antibodies against small molecules (haptens) requires the successful covalent attachment of the hapten to a larger, immunogenic carrier protein. 2-(3-Nitrophenyl)isonicotinic acid (MW: 244.20 g/mol ) is a synthetic small molecule characterized by a pyridine ring substituted with a carboxylic acid at position 4, and a 3-nitrophenyl group at position 2.

Because this molecule lacks intrinsic immunogenicity due to its small size, it must be conjugated to carriers such as Keyhole Limpet Hemocyanin (KLH) for immunization, or Bovine Serum Albumin (BSA) for assay screening.

Mechanistic Causality: Why a Two-Step EDC/Sulfo-NHS Approach?

The sole functional handle on 2-(3-Nitrophenyl)isonicotinic acid is its carboxylic acid (-COOH) group. The most reliable method for conjugating a carboxylate to the primary amines (-NH₂) of lysine residues on carrier proteins is via zero-length carbodiimide crosslinking using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1].

However, a one-step reaction (mixing hapten, protein, and EDC simultaneously) is fundamentally flawed for this application. Carrier proteins possess abundant native carboxyl groups (aspartate and glutamate residues). Exposing the protein directly to EDC would cause massive inter- and intra-molecular crosslinking, leading to protein aggregation and precipitation[2].

To prevent this, a two-step activation protocol is strictly required:

  • Activation: The hapten's carboxyl group is pre-activated with EDC and Sulfo-NHS in the absence of the protein. EDC forms an unstable O-acylisourea intermediate, which Sulfo-NHS immediately converts into a semi-stable, amine-reactive Sulfo-NHS ester[1].

  • Conjugation: The activated hapten is then introduced to the carrier protein, ensuring that amide bond formation occurs exclusively between the hapten and the protein's lysine residues[3].

Experimental Parameters & Quantitative Data

The biphenyl-like structure and the presence of the nitro group render 2-(3-Nitrophenyl)isonicotinic acid highly hydrophobic. It is insoluble in standard aqueous buffers and must be initially dissolved in a water-miscible organic solvent (anhydrous DMSO or DMF). The parameters in the table below have been optimized to balance hapten solubility, crosslinker efficiency, and carrier protein stability.

Table 1: Optimized Reaction Parameters for Hapten-Carrier Conjugation

ParameterKLH (Immunogen)BSA / OVA (Screening)Mechanistic Rationale
Hapten Molar Excess 500x to 1000x50x to 100xKLH requires massive excess due to its massive size (up to 8 MDa) and high lysine count to ensure high epitope density.
EDC/NHS Molar Ratio 1.2x relative to Hapten1.2x relative to HaptenA slight excess ensures complete activation of the hapten while minimizing unreacted EDC carryover.
Max Organic Solvent ≤ 10% (v/v) final≤ 15% (v/v) finalExceeding these DMSO/DMF limits will denature the carrier proteins, exposing hydrophobic cores and causing precipitation.
Activation Buffer 0.1 M MES, pH 6.00.1 M MES, pH 6.0MES lacks primary amines (unlike Tris) and pH 6.0 optimizes the protonation state of EDC for carboxyl attack[2].
Conjugation Buffer 0.1 M PBS, pH 7.40.1 M PBS, pH 7.4pH 7.4 shifts the equilibrium of protein ε-amines toward the unprotonated, nucleophilic state required for conjugation[1].
Expected Epitope Density 400 - 800 haptens/KLH10 - 25 haptens/BSAOptimal densities prevent steric hindrance during antibody recognition while ensuring sufficient avidity.

Reaction Workflow Visualization

The following diagram maps the chemical and logistical progression of the two-step bioconjugation process.

ConjugationWorkflow Hapten 2-(3-Nitrophenyl) isonicotinic acid (Contains -COOH) Activation Step 1: Activation EDC + Sulfo-NHS MES Buffer, pH 6.0 Hapten->Activation Dissolve in DMSO ActiveEster Sulfo-NHS Ester Intermediate (Amine-Reactive) Activation->ActiveEster 15-30 min, RT Conjugation Step 2: Conjugation PBS Buffer, pH 7.4 2 Hours, RT ActiveEster->Conjugation Add to Protein Protein Carrier Protein (KLH/BSA) (Contains -NH2) Protein->Conjugation Product Hapten-Carrier Conjugate (Stable Amide Bond) Conjugation->Product Dialysis/Purification

Figure 1: Two-step EDC/Sulfo-NHS bioconjugation workflow for 2-(3-Nitrophenyl)isonicotinic acid.

Step-by-Step Methodology

This protocol describes the conjugation of 2-(3-Nitrophenyl)isonicotinic acid to BSA (as a model carrier). Scale proportionally for KLH.

Phase 1: Hapten Activation (Formation of Sulfo-NHS Ester)

Self-Validation Check: Ensure DMSO is strictly anhydrous. Water in the DMSO will prematurely hydrolyze the EDC, drastically reducing activation efficiency.

  • Hapten Preparation: Dissolve 5.0 mg of 2-(3-Nitrophenyl)isonicotinic acid (~20.5 µmol) in 100 µL of anhydrous DMSO. Vortex until completely clear.

  • Buffer Dilution: Add 400 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to the dissolved hapten. Note: A slight cloudiness may occur; proceed immediately to the next step.

  • Crosslinker Addition: Add 4.7 mg of EDC (~24.6 µmol, 1.2 eq) and 5.3 mg of Sulfo-NHS (~24.6 µmol, 1.2 eq) to the hapten solution[3].

  • Incubation: Protect from light and incubate on a rotary shaker at room temperature for 30 minutes. The reaction generates the highly reactive Sulfo-NHS ester intermediate[1].

Phase 2: Carrier Protein Conjugation
  • Protein Preparation: Dissolve 10 mg of BSA (~0.15 µmol) in 2.0 mL of Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4).

  • Coupling: Slowly add the activated hapten solution (500 µL) dropwise to the stirring BSA solution.

    • Causality: Dropwise addition prevents localized spikes in DMSO concentration, which could shock and denature the BSA. The final DMSO concentration will be 4%, well within the safe tolerance limit (Table 1).

  • Incubation: Stir the reaction mixture continuously for 2 hours at room temperature, or overnight at 4°C.

Phase 3: Purification and Quality Control
  • Desalting/Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 10 kDa for BSA, or 50 kDa for KLH). Dialyze against 3 changes of 1X PBS (pH 7.4) over 24 hours at 4°C to remove unreacted hapten, urea byproducts, and DMSO[3].

  • Validation via UV-Vis Spectroscopy: To validate the system, measure the absorbance of the purified conjugate. The 3-nitrophenyl group exhibits a distinct UV absorption profile that extends into the near-UV range (approx. 330-350 nm), where native BSA has zero absorbance. By utilizing the Beer-Lambert law and the extinction coefficient of the free hapten at this wavelength, you can precisely calculate the epitope density (moles of hapten per mole of BSA).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques - 3rd Edition. Elsevier / Academic Press. 1

  • Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies. 2

  • Thapa et al. (2022). Assessing cellular internalization and endosomal escape abilities of novel BUFII-Graphene oxide nanobioconjugates. PubMed Central (PMC). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 2-(3-Nitrophenyl)isonicotinic Acid

Welcome to the technical support center for the synthesis of 2-(3-Nitrophenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Nitrophenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, empowering you to improve reaction yields and purity with a rational, evidence-based approach.

The synthesis of 2-(3-Nitrophenyl)isonicotinic acid, a valuable building block in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction. The most common and versatile method is the Suzuki-Miyaura coupling.[1][2] This guide will focus on optimizing this specific transformation, addressing the common pitfalls associated with coupling an electron-deficient heteroaryl halide with an electron-poor boronic acid.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is the first step to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] Each step presents a potential bottleneck that can lower the overall yield.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition product Ar¹-Ar² (Product) pd0->product Product Formation transmetalation_complex Ar¹-Pd(II)L₂-Ar² oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination re_complex Product Complex aryl_halide Ar¹-X (e.g., 2-Chloroisonicotinic acid) aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ (3-Nitrophenylboronic acid) boronic_acid->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex Activates Boronic Acid caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low or no conversion to the product. Where should I begin troubleshooting?

A1: Low or no product formation is a common issue that typically points to one of three areas: the catalyst system, the quality of your reagents, or suboptimal reaction conditions. A systematic approach is crucial.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. Oxygen can oxidize it to an inactive Pd(II) state.[3] Furthermore, the nitrogen atom in the isonicotinic acid ring can coordinate to the palladium center, leading to catalyst deactivation, a frequent problem with heteroaryl substrates.[4]

  • Reagent Purity & Stability: Boronic acids, especially, are susceptible to degradation. A primary side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[5] This is often exacerbated by moisture, high temperatures, and certain bases. Always use fresh, high-purity boronic acid.

  • Reaction Setup: Suzuki couplings require strictly anhydrous and inert conditions. Ensure all glassware is oven-dried and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen) after thorough degassing of the solvent.[3][4]

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Quality (Fresh Boronic Acid, Anhydrous Solvent) start->check_reagents check_setup Confirm Inert Atmosphere (Degassing, Dry Glassware) check_reagents->check_setup screen_catalyst Screen Catalyst & Ligand (e.g., Pd₂(dba)₃ + SPhos) check_setup->screen_catalyst optimize_base Optimize Base & Solvent (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) screen_catalyst->optimize_base optimize_temp Adjust Temperature (80-110°C or Microwave) optimize_base->optimize_temp success Improved Yield optimize_temp->success

Fig 2. A logical workflow for troubleshooting low yields.
Q2: I'm observing significant byproducts. What are they and how can they be minimized?

A2: Byproduct formation directly competes with your desired reaction, consuming starting materials and reducing your yield. The most common side reactions are:

  • Protodeboronation: As mentioned, this is the replacement of the boronic acid group with a hydrogen atom.

    • Cause: Often promoted by excess water, high temperatures, and certain bases.[4]

    • Solution: Use fresh, high-purity boronic acid. Consider using the corresponding boronic acid pinacol ester, which is more stable. Ensure your base is not excessively hydrolyzing the reagent.

  • Homocoupling: The self-coupling of the 3-nitrophenylboronic acid to form 3,3'-dinitrobiphenyl.

    • Cause: Can be exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[4]

    • Solution: Rigorously degas your reaction mixture to remove all traces of oxygen. Using a slight excess of the aryl halide can also sometimes suppress this side reaction.[5]

  • Dehalogenation: The replacement of the chlorine or bromine atom on the isonicotinic acid with a hydrogen atom.

    • Cause: Can occur under certain conditions, particularly with highly active catalysts or if hydride sources are present.[4]

    • Solution: Careful optimization of the catalyst system and reaction conditions is necessary. If this is a persistent issue, screening different ligands and bases may be required.

Q3: How do I choose the optimal Catalyst, Ligand, Base, and Solvent?

A3: The combination of these four components is critical and substrate-dependent. For a challenging coupling like this one (electron-deficient heteroaryl chloride/bromide with an electron-poor boronic acid), a systematic screening approach is best.

ComponentRecommendation & RationaleSource
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are excellent choices as pre-catalysts. Pd(PPh₃)₄ can be effective but is often less active for challenging substrates.[4][5]
Ligand This is the most critical variable. Standard ligands like PPh₃ may give low yields. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly recommended as they accelerate the rate-limiting reductive elimination step and stabilize the catalyst.[3][6]
Base A base is required to activate the boronic acid for transmetalation.[2] K₃PO₄ and Cs₂CO₃ are often superior choices for heteroaryl couplings compared to Na₂CO₃ or K₂CO₃. Start by screening these.[4][7]
Solvent Aprotic polar solvents are preferred. 1,4-Dioxane or THF , often with a small amount of water (e.g., 10:1 ratio), is a standard starting point. The water helps to dissolve the inorganic base.[7][8]

Frequently Asked Questions (FAQs)

  • What are the most critical setup procedures for a successful and reproducible Suzuki coupling? Rigorous exclusion of oxygen is paramount. This involves using oven- or flame-dried glassware, maintaining a positive pressure of an inert gas (argon or nitrogen), and thoroughly degassing the solvent(s). Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.[4]

  • My starting material is 2-chloroisonicotinic acid. Is this a suitable substrate? Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step more challenging.[4] While possible, the coupling of 2-chloroisonicotinic acid requires a highly active catalyst system, such as one employing a Buchwald ligand like SPhos.[6] If yields remain low, switching to 2-bromoisonicotinic acid is a pragmatic strategy.

  • Can microwave irradiation improve my reaction? Yes. Microwave-assisted procedures can be highly effective for Suzuki couplings. They often lead to dramatically shorter reaction times (e.g., 15-30 minutes vs. several hours) and can improve yields, sometimes even with lower catalyst loading.[5]

  • How should I purify the final product, 2-(3-Nitrophenyl)isonicotinic acid? The product molecule is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This property can be exploited for purification.[9] After initial extraction, the crude product can be dissolved in a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer to a pH of ~3.5.[10] Further purification can be achieved by crystallization.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Reagent and condition screening may be necessary for full optimization.

Reaction: Suzuki-Miyaura Coupling of 2-Bromoisonicotinic Acid and 3-Nitrophenylboronic Acid

Materials:

  • 2-Bromoisonicotinic acid (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromoisonicotinic acid, 3-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 2-bromoisonicotinic acid is consumed (typically 4-12 hours).[4]

  • Work-up:

    • Cool the reaction to room temperature. Dilute with water and adjust the pH to ~9-10 with 1M NaOH.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove non-polar impurities.

    • Collect the aqueous layer and carefully acidify to pH ~3-4 with 1M HCl. The product should precipitate.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water and then a minimal amount of cold diethyl ether to remove residual impurities. Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

References
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
  • Walker, S. D., et al. (2004). A New Ligand for the Suzuki−Miyaura Coupling Reaction. Journal of the American Chemical Society, 126(43), 13028-13032. [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Online discussion].
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Wikipedia. (n.d.). Negishi coupling.
  • BenchChem. (2025). Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid. BenchChem Technical Support.
  • Colacot, T. J. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3917-3928. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a.
  • Khan, I., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(8), 1048. [Link]

  • Newman, J., et al. (2020). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]

  • GalChimia. (2017).
  • Al-Masum, M. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 2, 202-219.
  • Yin, J., & Liu, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 43. [Link]

  • WuXi AppTec. (2026).
  • Yang, Y., & Chen, J. (2017). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 19(26), 3599-3605. [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling.
  • Barker, C. M. (1956). Process for preparing isonicotinic acid. U.S.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Dreher, S. D., et al. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Negishi, E. (2010). Nobel Lecture: Magical Power of Transition Metals: Past, Present, and Future. NobelPrize.org.
  • ResearchGate. (n.d.). Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid.
  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • BenchChem. (2025).
  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2.
  • Kumar, R., & Singh, R. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(1), 149-155.
  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2198-2205. [Link]

  • Lin, H.-C., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 629. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for high-yield thioxanthone synthesis. BenchChem Technical Support.
  • Sharma, S., et al. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Journal of the Chinese Chemical Society, 52(4), 747-750. [Link]

Sources

Optimization

Troubleshooting poor solubility of 2-(3-Nitrophenyl)isonicotinic acid in aqueous media

This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(3-Nitrophenyl)isonicotinic acid in aqueous media. The foll...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(3-Nitrophenyl)isonicotinic acid in aqueous media. The following question-and-answer format addresses common issues and offers scientifically grounded solutions.

Understanding the Challenge: Physicochemical Profile

PropertyPredicted Influence of Structural MoietiesEstimated Value/Characteristic
pKa The isonicotinic acid moiety has two ionizable centers: the carboxylic acid and the pyridine nitrogen. The carboxylic acid is expected to be acidic, while the pyridine nitrogen is basic. The electron-withdrawing nature of the nitrophenyl group will likely lower the pKa of the carboxylic acid and the pyridine nitrogen compared to isonicotinic acid itself.pKa₁ (Carboxylic Acid): ~3-4pKa₂ (Pyridine Nitrogen): ~4-5
logP The presence of the lipophilic phenyl ring and the nitro group increases the non-polar surface area of the molecule, leading to higher lipophilicity (higher logP) compared to the more polar isonicotinic acid. A higher logP value generally correlates with lower aqueous solubility.[1]> 2.0
Aqueous Solubility The combination of a rigid aromatic structure, increased lipophilicity from the nitrophenyl group, and the potential for strong intermolecular interactions in the solid state (crystal lattice energy) all contribute to its predicted low intrinsic aqueous solubility.Poorly soluble to practically insoluble in neutral aqueous media.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 2-(3-Nitrophenyl)isonicotinic acid is not dissolving in water or buffer at neutral pH. What is the first step I should take?

A1: pH Adjustment: Leveraging the Amphoteric Nature of the Molecule

The primary and most effective initial step is to adjust the pH of your aqueous medium. 2-(3-Nitrophenyl)isonicotinic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. Its solubility is therefore highly pH-dependent. At its isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility.

The Science Behind pH Adjustment:

  • In Basic Conditions (pH > pKa of carboxylic acid): The carboxylic acid group will deprotonate to form a negatively charged carboxylate salt. This ionized form is significantly more polar and thus more soluble in water.

  • In Acidic Conditions (pH < pKa of pyridine nitrogen): The pyridine nitrogen will be protonated, forming a positively charged pyridinium salt, which will also enhance aqueous solubility.

Troubleshooting Workflow: pH Adjustment

start Start: Insoluble Compound in Neutral Buffer ph_up Increase pH > 7 with NaOH (e.g., to pH 8-9) start->ph_up ph_down Decrease pH < 4 with HCl (e.g., to pH 2-3) start->ph_down dissolved_base Compound Dissolves (as carboxylate salt) ph_up->dissolved_base still_insoluble Still Insoluble ph_up->still_insoluble dissolved_acid Compound Dissolves (as pyridinium salt) ph_down->dissolved_acid ph_down->still_insoluble next_steps Proceed to Co-solvents or other methods still_insoluble->next_steps

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol for pH Adjustment:

  • Preparation: Prepare a slurry of your 2-(3-Nitrophenyl)isonicotinic acid in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Basification: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise. Monitor the pH continuously with a calibrated pH meter. Observe for dissolution as the pH increases. Target a pH of 8-9 initially.

  • Acidification (Alternative): In a separate preparation, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to a slurry of the compound. Monitor for dissolution as the pH decreases. Target a pH of 2-3.

  • Equilibration: Once the compound has dissolved, allow the solution to stir for 15-30 minutes to ensure it is fully equilibrated.

  • Final pH Adjustment: If your experiment requires a specific final pH, you can carefully back-titrate the solubilized compound. Be aware that precipitation may occur if you approach the isoelectric point.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs, or my experiment is pH-sensitive. What are my other options?

A2: Utilizing Co-solvents to Enhance Solubility

If pH modification is not a viable option, the use of co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

The Science Behind Co-solvency:

The addition of a co-solvent disrupts the hydrogen-bonding network of water, reducing its polarity and surface tension. This "less polar" environment can more effectively solvate the non-polar regions of 2-(3-Nitrophenyl)isonicotinic acid, such as the nitrophenyl ring, thereby increasing its solubility.

Commonly Used Co-solvents for Pharmaceutical Applications:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Troubleshooting Workflow: Co-solvent Selection

start Start: Insufficient Solubility with pH Adjustment select_cosolvent Select a Biocompatible Co-solvent (e.g., Ethanol, PEG 400, DMSO) start->select_cosolvent prepare_stock Prepare a Concentrated Stock Solution in 100% Co-solvent select_cosolvent->prepare_stock dilute Spike the Stock Solution into the Aqueous Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe no_precip Successful Solubilization observe->no_precip precip Precipitation Occurs observe->precip optimize Optimize Co-solvent Percentage or Try a Different Co-solvent precip->optimize

Caption: Workflow for using co-solvents.

Step-by-Step Protocol for Co-solvent Use:

  • Stock Solution Preparation: Dissolve the 2-(3-Nitrophenyl)isonicotinic acid in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the stock solution to achieve the desired final concentration of the compound. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Concentration Optimization: The final concentration of the co-solvent should be kept as low as possible, typically below 5% (v/v), to minimize potential effects on biological systems. You may need to experiment with different co-solvents and concentrations to find the optimal conditions for your specific application.

Q3: I am working on a solid dosage formulation and need to improve the intrinsic dissolution rate. What strategies can I employ?

A3: Salt Formation and Particle Size Reduction

For solid formulations, enhancing the dissolution rate is often as critical as increasing the equilibrium solubility. Two key strategies here are salt formation and particle size reduction.

1. Salt Formation:

Converting the acidic or basic functional groups of 2-(3-Nitrophenyl)isonicotinic acid into a salt can significantly improve its solubility and dissolution rate.[1]

  • Base Addition: Reacting the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) will form a more soluble carboxylate salt.

  • Acid Addition: Reacting the pyridine nitrogen with a suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) will form a pyridinium salt.

The choice of the counter-ion is critical and can impact the salt's stability, hygroscopicity, and manufacturability. Screening various salt formers is often necessary.

2. Particle Size Reduction:

The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. Reducing the particle size increases the surface area available for solvation.

  • Micronization: This process reduces the average particle diameter to the micrometer range, which can significantly enhance the dissolution rate.

  • Nanosuspensions: Creating a nanosuspension involves reducing the particle size to the nanometer range, leading to a dramatic increase in surface area and dissolution velocity.[2]

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
pH Adjustment Ionization of the carboxylic acid or pyridine nitrogen to form a more polar, soluble salt.Initial screening, aqueous-based assays.The final application must be compatible with the required pH.
Co-solvents Reducing the polarity of the aqueous medium to better solvate the lipophilic molecule.pH-sensitive applications, preparing stock solutions.The co-solvent must be compatible with the experimental system and used at the lowest effective concentration.
Salt Formation Creating a solid salt form with improved solubility and dissolution characteristics.Solid dosage form development.Requires screening of various counter-ions; can affect stability and hygroscopicity.
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.Improving the dissolution rate of solid forms.Requires specialized equipment (e.g., micronizer, homogenizer).

References

  • Vertex AI Search. (2023). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Guidechem. (n.d.). 2-PHENYL-ISONICOTINIC ACID 55240-51-2 wiki.
  • Vertex AI Search. (2020). NITRO COMPOUNDS.
  • Vertex AI Search. (n.d.).
  • Dr. Reddy's API. (n.d.).
  • Hansraj College. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PubChem. (n.d.). Isonicotinic Acid.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
  • ScienceDirect. (2013).
  • Sigma-Aldrich. (n.d.). 2-(3-Carboxy-phenyl)-isonicotinic acid | 1261976-81-1.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Wikipedia. (n.d.). Cosolvent.
  • CAS Common Chemistry. (n.d.). (2E)-3-(3-Nitrophenyl)-2-propenoic acid.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Isonicotinic Acid | C6H5NO2 | CID 5922.
  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • OSTI.GOV. (1991).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • ResearchGate. (2026).
  • Merck Millipore. (n.d.).
  • Wikipedia. (n.d.). Isonicotinic acid.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • ChemicalBook. (2026). 2-PHENYL-ISONICOTINIC ACID | 55240-51-2.
  • Chair of Analytical Chemistry. (n.d.). logP values.
  • MDPI. (2024).
  • ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study.
  • Master Organic Chemistry. (n.d.). The pKa Table Is Your Friend.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Cayman Chemical. (2023).
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Selleck Chemicals. (n.d.). Isonicotinic acid | Drug Metabolite chemical | CAS 55-22-1.
  • ResearchGate. (2018). pH-Dependent release of isoniazid from isonicotinic acid (4-hydroxy-benzylidene)-hydrazide loaded liposomes | Request PDF.
  • J-GLOBAL. (n.d.).
  • CoLab. (2013).

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 2-(3-Nitrophenyl)isonicotinic Acid

Welcome to the Process Chemistry and Scale-Up Support Center. Handling pyridinecarboxylic acids at elevated temperatures presents significant thermal stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry and Scale-Up Support Center. Handling pyridinecarboxylic acids at elevated temperatures presents significant thermal stability challenges. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent the thermal degradation of 2-(3-Nitrophenyl)isonicotinic acid during complex synthetic sequences.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does 2-(3-Nitrophenyl)isonicotinic acid spontaneously decarboxylate at elevated temperatures (>100°C)? A: The degradation is driven by the formation of a highly reactive zwitterionic intermediate. In protic or mildly acidic environments, the pyridine nitrogen becomes protonated. This positively charged nitrogen acts as a powerful electron sink, drawing electron density away from the C4-carboxylate group. This drastically lowers the activation energy required for C-C bond cleavage and the subsequent expulsion of CO₂[1][2]. The presence of the strongly electron-withdrawing 3-nitrophenyl group at the 2-position further exacerbates the electrophilicity of the ring, accelerating the decarboxylation rate compared to unsubstituted isonicotinic acid[3].

Q: Why does converting the acid to an alkali metal salt prevent decarboxylation? A: Decarboxylation of pyridinecarboxylic acids is heavily dependent on the protonation state of the ring nitrogen. By deprotonating the carboxylic acid with a strong base to form a salt, the molecule exists as a stable carboxylate anion. In this anionic state, the pyridine nitrogen remains unprotonated, neutralizing the electron-withdrawing effect required to facilitate CO₂ expulsion. Consequently, the activation energy for decarboxylation is significantly raised, rendering the salt stable even at temperatures exceeding 150°C[1].

Q: Can solvent selection alone mitigate this issue? A: Only partially. While protic solvents (like water or alcohols) actively facilitate the proton transfer required to form the unstable zwitterion[1], polar aprotic solvents (like DMF or NMP) lack this mechanism. However, at high temperatures, even trace moisture or acidic impurities in aprotic solvents can trigger rapid decarboxylation[4]. Active stabilization (via salt formation or esterification) is required for robust process safety.

Part 2: Troubleshooting Guide & Decision Matrix

Issue: Significant yield loss and CO₂ evolution observed during a high-temperature cross-coupling reaction (e.g., Suzuki-Miyaura or Heck) involving 2-(3-Nitrophenyl)isonicotinic acid.

Root Cause: The reaction conditions permit transient protonation of the pyridine nitrogen, or the temperature simply exceeds the thermal stability threshold of the neutral acid.

Resolution Strategy A (Salt Formation): Pre-form the potassium or sodium salt of the acid before introducing it to the high-temperature reaction mixture. Ensure the reaction solvent is strictly aprotic (e.g., anhydrous DMF) and maintain a basic pH throughout the catalytic cycle.

Resolution Strategy B (Esterification): If the downstream chemistry requires acidic conditions or is incompatible with carboxylate salts, transiently protect the carboxylic acid as a methyl or ethyl ester. Esters of pyridinecarboxylic acids cannot form the requisite zwitterion and are completely immune to this specific decarboxylation pathway[4].

DecisionTree Start High-Temp Reaction Required (>100°C)? Acidic Are acidic or protic conditions required? Start->Acidic Yes Sol1 Proceed with caution. Monitor via HPLC. Start->Sol1 No (<80°C) BaseTol Is the reaction base-tolerant? Acidic->BaseTol No Sol2 Protect as Ester (e.g., Methyl/Ethyl) Acidic->Sol2 Yes BaseTol->Sol2 No Sol3 Form Alkali Metal Salt (Na+ or K+) BaseTol->Sol3 Yes

Decision matrix for selecting a thermal stabilization strategy for pyridinecarboxylic acids.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the thermal stability profiles of various 2-(3-Nitrophenyl)isonicotinic acid species based on kinetic decarboxylation principles[1][2][3][4].

Chemical SpeciesSolvent EnvironmentTemp Threshold (°C)Decarboxylation RiskMechanistic Status
Neutral Acid Protic (e.g., H₂O, EtOH)~95 - 120High Zwitterion formation enabled
Neutral Acid Polar Aprotic (e.g., DMF)~130 - 150Moderate Trace moisture triggers degradation
Potassium Salt Polar Aprotic (Basic)> 180Low Nitrogen unprotonated; Anion stabilized
Methyl Ester Any> 200None Carboxylate absent; Cleavage blocked

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes specific analytical checkpoints to confirm success before proceeding to the high-temperature step.

Protocol 1: Ex-Situ Preparation of Potassium 2-(3-Nitrophenyl)isonicotinate

Use this protocol when downstream high-temperature steps are base-tolerant.

  • Suspension: Suspend 10.0 g of 2-(3-Nitrophenyl)isonicotinic acid in 100 mL of deionized water at room temperature. The neutral acid is highly insoluble in water.

  • Titration: Slowly add 1.0 M KOH dropwise under vigorous stirring until the pH reaches 8.5.

    • Self-Validation Checkpoint 1 (Visual): The transition from a cloudy, opaque suspension to a completely clear, homogeneous solution confirms the quantitative conversion of the free acid to the highly soluble potassium salt. Do not proceed if particulates remain.

  • Isolation: Lyophilize (freeze-dry) the clear solution over 48 hours to obtain the potassium salt as a dry powder.

    • Self-Validation Checkpoint 2 (Spectroscopic): Perform FT-IR spectroscopy on the dried powder. You must observe a definitive shift in the carbonyl (C=O) stretching frequency from ~1700 cm⁻¹ (characteristic of the free acid) to ~1600 cm⁻¹ (characteristic of the carboxylate anion).

Protocol 2: Transient Ester Protection

Use this protocol when downstream steps require acidic conditions or are incompatible with salts.

  • Reaction Setup: Suspend 10.0 g of the acid in 150 mL of anhydrous methanol. Add 1.0 mL of concentrated H₂SO₄ (catalytic).

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours under an inert atmosphere.

    • Self-Validation Checkpoint 1 (Chromatographic): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline-retained free acid spot is entirely consumed, replaced by a high-Rf product spot (the ester).

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo.

    • Self-Validation Checkpoint 2 (NMR): ¹H-NMR (CDCl₃) must show a distinct new singlet integrating to 3 protons at ~3.95 ppm, confirming the installation of the methyl ester.

  • Execution: Proceed with your high-temperature reaction (>150°C). The ester will not decarboxylate[4].

  • Deprotection: Post-reaction, hydrolyze the ester back to the acid using LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at room temperature for 4 hours, followed by careful acidic workup (pH 3) to precipitate the final product.

Mechanism Acid 2-(3-Nitrophenyl) isonicotinic acid (Neutral) Zwitterion Zwitterion / Protonated N (Reactive Intermediate) Acid->Zwitterion Heat + Protic/Acidic Salt Carboxylate Anion (Alkali Salt) Acid->Salt Base (e.g., KOH) Ester Ester Derivative (Protected) Acid->Ester ROH, H+ Degradation Decarboxylated Product + CO2 Zwitterion->Degradation C-C Bond Cleavage Salt->Degradation Inhibited Ester->Degradation Blocked

Mechanistic pathways: Salt formation and esterification block zwitterion-mediated decarboxylation.

References

  • Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." ResearchGate.
  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Science Publishing.
  • Moser, R. J., et al. "Decarboxylation of some 2-substituted pyridinecarboxylic acids." ACS Publications.
  • Zhang, Y., et al. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation." ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of 2-(3-Nitrophenyl)isonicotinic Acid and Mitigating Palladium Impurities

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to addres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with reducing palladium catalyst impurities during the crystallization of 2-(3-Nitrophenyl)isonicotinic acid. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your active pharmaceutical ingredients (APIs).

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding palladium contamination and its removal.

Q1: Why is it critical to remove palladium from my 2-(3-Nitrophenyl)isonicotinic acid?

A1: Palladium is a common catalyst in cross-coupling reactions used to synthesize complex molecules like 2-(3-Nitrophenyl)isonicotinic acid. However, residual palladium in the final API is a significant concern for several reasons:

  • Patient Safety: Palladium is a heavy metal with potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to protect patient health.[1]

  • Regulatory Compliance: The ICH Q3D guideline for elemental impurities mandates a risk-based approach to control their presence in final drug products.[1] Failure to meet these limits can lead to regulatory rejection of your drug product.

  • Catalytic Activity: Residual palladium can potentially catalyze unwanted side reactions in the final drug product, affecting its stability and efficacy.

Q2: What are the typical sources of palladium contamination in my synthesis?

A2: The primary source of palladium contamination is the catalyst used in the preceding synthetic steps, often a cross-coupling reaction. The catalyst may not be completely removed during the initial work-up and can exist in various forms, including:

  • Homogeneous Species: Soluble palladium complexes that remain in the reaction mixture.

  • Heterogeneous Particles: Insoluble metallic palladium or palladium salts.

  • Colloidal Palladium: Very fine, suspended palladium particles that are difficult to filter.[2]

Q3: What are the acceptable limits for palladium in a pharmaceutical ingredient?

A3: The permitted daily exposure (PDE) for palladium depends on the route of administration. For oral medications, the ICH Q3D guideline suggests a PDE of 100 µ g/day .[3] The acceptable concentration in parts per million (ppm) in your API will depend on the maximum daily dose of the drug.[1]

Q4: How can I accurately measure the level of palladium contamination?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities like palladium in APIs with high accuracy and sensitivity.

II. Troubleshooting Guide: Palladium Removal in 2-(3-Nitrophenyl)isonicotinic Acid Crystallization

This guide provides a structured, question-and-answer approach to troubleshoot specific issues you may encounter during your experiments.

Scenario 1: My crystallized 2-(3-Nitrophenyl)isonicotinic acid has a gray or black discoloration, and ICP-MS analysis confirms high palladium levels.

Q: I've performed a standard crystallization, but my product is still contaminated. What are my next steps?

A: Discoloration is a strong indicator of residual palladium. Standard crystallization alone may be insufficient to remove all forms of palladium, especially if it's finely dispersed or forms soluble complexes. Here's a systematic approach to address this:

1. Pre-Crystallization Filtration:

  • Rationale: Insoluble palladium particles, often appearing as black or gray solids, can be removed by filtration before crystallization.

  • Protocol:

    • Dissolve the crude 2-(3-Nitrophenyl)isonicotinic acid in a suitable solvent.

    • Prepare a filtration pad of Celite® (diatomaceous earth) in a Büchner funnel.

    • Slowly pass the solution through the Celite® pad.

    • Wash the pad with a small amount of fresh solvent to recover any adsorbed product.[2][3][4][5]

    • Proceed with the crystallization of the filtrate.

2. Activated Carbon Treatment:

  • Rationale: Activated carbon has a high surface area and can effectively adsorb dissolved palladium species and colloidal palladium.[2][6]

  • Protocol:

    • After the pre-crystallization filtration, add 5-10 wt% of activated carbon to the solution.

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for several hours.

    • Filter the mixture through a fresh Celite® pad to remove the activated carbon.

    • Wash the pad with fresh solvent and proceed with crystallization.

Workflow for Initial Palladium Removal

Caption: Initial steps for palladium removal prior to crystallization.

Scenario 2: Pre-filtration and activated carbon treatment have helped, but my palladium levels are still above the acceptable limit.

Q: I've tried basic purification methods, but I can't get the palladium levels low enough. What more can I do?

A: When simpler methods are insufficient, the use of palladium scavengers is a highly effective strategy. These are materials that selectively bind to palladium, facilitating its removal.

1. Selecting a Palladium Scavenger:

  • Rationale: Different scavengers have different affinities for palladium depending on its oxidation state and the surrounding chemical environment. For a molecule like 2-(3-Nitrophenyl)isonicotinic acid, which contains nitrogen and oxygen atoms that can coordinate with palladium, a scavenger with a high affinity for palladium is crucial. Thiol-based scavengers are often very effective.[2]

  • Common Scavengers:

    • Thiol-functionalized silica: Highly effective for various palladium species.

    • N-acetylcysteine: A cost-effective option that can be used as a wash or an additive during crystallization.[3][7]

    • 2,4,6-Trimercaptotriazine (TMT)-functionalized resins: Known for their high affinity for palladium.

2. Experimental Protocol for Scavenger Treatment:

  • Dissolve: Dissolve the partially purified 2-(3-Nitrophenyl)isonicotinic acid in a suitable solvent.

  • Add Scavenger: Add the chosen solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount will depend on the initial palladium concentration and the scavenger's capacity. Start with the manufacturer's recommendation.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature for a recommended period (typically 4-24 hours) to allow for efficient scavenging.[6]

  • Filter: Remove the scavenger by filtration.

  • Wash: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Crystallize: Proceed with the crystallization of the purified filtrate.

Decision Tree for Advanced Palladium Removal

A Palladium Levels Still Too High? B Select Palladium Scavenger A->B C Thiol-functionalized Silica B->C D N-acetylcysteine B->D E TMT-functionalized Resin B->E F Perform Scavenger Treatment C->F D->F E->F G Filter and Crystallize F->G H Analyze Palladium Levels (ICP-MS) G->H I Meets Specification H->I Yes J Optimize Scavenging Conditions H->J No J->B

Caption: Decision-making process for selecting and using palladium scavengers.

Scenario 3: I'm struggling to achieve good crystal quality and yield for 2-(3-Nitrophenyl)isonicotinic acid.

Q: What crystallization parameters should I focus on to improve my results?

A: The crystallization of 2-(3-Nitrophenyl)isonicotinic acid will be influenced by its molecular structure, which includes a carboxylic acid, a pyridine ring, and a nitro group. These functional groups can participate in various intermolecular interactions, affecting solubility and crystal packing.

1. Solvent Selection:

  • Rationale: The choice of solvent is critical. You need a solvent (or solvent system) in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. The polarity of the solvent will also influence which crystalline form (polymorph) you obtain.

  • Solvent Screening:

    • Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can form hydrogen bonds with the carboxylic acid and pyridine nitrogen.

    • Aprotic Polar Solvents: Acetone, ethyl acetate, and acetonitrile may offer different solubility profiles.

    • Aqueous Systems: The solubility of isonicotinic acid derivatives is often pH-dependent.[8] Experimenting with pH adjustments in aqueous solutions can be a powerful tool to control crystallization.

2. Cooling Rate and Supersaturation:

  • Rationale: The rate at which you cool the solution affects crystal growth. Slow cooling generally leads to larger, more well-defined crystals, while rapid cooling can result in smaller crystals or even amorphous precipitation.

  • Optimization:

    • Slow Cooling: Allow the heated, saturated solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound to induce crystallization.

3. pH Control (for aqueous crystallizations):

  • Rationale: 2-(3-Nitrophenyl)isonicotinic acid is an amphoteric molecule. The protonation state of the carboxylic acid and the pyridine nitrogen will change with pH, significantly impacting its solubility.[9]

  • Strategy:

    • Dissolve the compound in a basic aqueous solution (e.g., dilute NaOH) to form the soluble carboxylate salt.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add an acid (e.g., dilute HCl) to lower the pH to the isoelectric point, where the compound is least soluble, inducing crystallization.[8]

Table 1: Troubleshooting Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete crystallization- Product loss during transfers- Ensure the solution is fully saturated at the higher temperature.- Cool the solution to a lower temperature.- Minimize the number of transfer steps.
Poor Crystal Quality (e.g., needles, small particles) - Rapid cooling- High level of supersaturation- Decrease the cooling rate.- Use a less polar solvent or a solvent mixture.- Consider anti-solvent crystallization.
Oiling Out - Solution is too concentrated- Cooling is too rapid- Use a more dilute solution.- Decrease the cooling rate.- Add seed crystals.

III. Data Summary and References

Table 2: Comparison of Palladium Removal Techniques

TechniqueProsConsTypical Efficiency
Filtration through Celite® - Simple and fast- Removes heterogeneous Pd- Ineffective for soluble or colloidal PdVariable, depends on Pd form
Activated Carbon - Cost-effective- Removes a range of Pd species- Can adsorb the product, leading to yield loss- Requires careful filtrationModerate to high
Palladium Scavengers - High selectivity for palladium- Can achieve very low Pd levels- Higher cost- Requires optimization of conditions (time, temp, amount)High to very high
Recrystallization - Can be highly effective for purification- May not be effective for all Pd species- Can sometimes concentrate impuritiesVariable, highly dependent on the system

IV. References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20).

  • Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis - Benchchem.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters - Green Chemistry (RSC Publishing).

  • Boosting Palladium Catalyzed Aryl-Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect: A Computational Study from Basic Understanding to Ligand Design - ResearchGate. (2021, August 18).

  • Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. (2024, September 6).

  • Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect | Organometallics - ACS Publications. (2017, August 9).

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

  • Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2-(3-methylphenyl)benzoic Acid - Benchchem.

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal.

  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH.

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | CoLab. (2013, June 1).

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF - ResearchGate. (2026, January 18).

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles - MDPI. (2021, June 3).

  • Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles - University of Cambridge.

  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. (2017, September 19).

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC.

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization - NSF PAR. (2022, July 15).

  • Syntheses of Nitrogen-Containing Heterocycles via Palladium-Catalyzed Intramolecular Dehydrogenative C–H Amination.

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).

  • US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents.

  • Nicotinic Acid - PRODUCT INFORMATION. (2023, April 12).

Sources

Troubleshooting

2-(3-Nitrophenyl)isonicotinic acid not dissolving in DMSO troubleshooting

Technical Support Center: 2-(3-Nitrophenyl)isonicotinic acid A Senior Application Scientist's Guide to Dissolution Troubleshooting Welcome to the technical support center. As researchers and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Nitrophenyl)isonicotinic acid

A Senior Application Scientist's Guide to Dissolution Troubleshooting

Welcome to the technical support center. As researchers and drug development professionals, we understand that encountering solubility issues with a key compound can be a significant roadblock in an experimental workflow. This guide is designed to provide a logical, science-backed framework for troubleshooting the dissolution of 2-(3-Nitrophenyl)isonicotinic acid in Dimethyl Sulfoxide (DMSO), a common yet sometimes challenging task. Our approach moves from the simplest checks to more advanced techniques, explaining the rationale behind each step to empower you to make informed decisions in your lab.

Frequently Asked Questions & Troubleshooting Protocols

Q1: I'm trying to dissolve 2-(3-Nitrophenyl)isonicotinic acid in DMSO, but it's not working. What are the most common reasons for this?

This is a frequent challenge that can typically be traced back to one of four key areas: solvent quality, compound characteristics, concentration, or technique.

  • Solvent Quality (The "Water Problem"): DMSO is exceptionally hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Even a small amount of water contamination can dramatically decrease the solubility of many organic compounds.[1][2] An older bottle of DMSO that has been opened multiple times is a likely culprit.

  • Compound Characteristics: The physical form of your compound plays a crucial role. Amorphous solids generally dissolve more readily than highly ordered crystalline forms, which require more energy to break the crystal lattice.[1][2] Additionally, once a compound has precipitated or crystallized out of a DMSO solution, it often forms a more stable, lower-energy crystal structure that is significantly harder to redissolve.[2]

  • Concentration (Supersaturation): You may be attempting to create a stock solution that is above the compound's maximum solubility limit in DMSO. While many compounds are highly soluble in DMSO, solubility is not infinite. It's essential to check for any available solubility data for your specific compound or its analogs.

  • Insufficient Energy Input: Dissolution is an active process that requires energy to overcome the intermolecular forces within the compound's solid state. Insufficient agitation or mixing may prevent the solvent from adequately interacting with the entire surface area of the compound particles.[1]

Q2: What are the immediate first steps I should take to resolve this?

Before employing more aggressive methods, it's crucial to ensure your foundational technique and materials are optimal. The following protocol addresses the most common and easily correctable issues.

  • Objective: To ensure the dissolution failure is not due to solvent contamination or inadequate initial mixing.

  • Materials:

    • 2-(3-Nitrophenyl)isonicotinic acid powder

    • A new, sealed bottle of high-purity, anhydrous DMSO[1][3]

    • Sterile microcentrifuge tube or vial

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Preparation: Allow both the compound vial and the new bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes condensation of atmospheric moisture into the cold solvent.[3]

    • Solvent Addition: Pre-weigh the desired amount of 2-(3-Nitrophenyl)isonicotinic acid into your sterile vial. Using a clean, dry pipette tip, add the calculated volume of anhydrous DMSO directly onto the powder.

    • Mechanical Agitation: Securely cap the vial and vortex the solution vigorously for 2-3 minutes.[1]

    • Visual Inspection: Carefully inspect the solution against a light source. Check for any visible, undissolved particulates or a cloudy appearance. If the solution is perfectly clear, your issue was likely related to the quality of your previous DMSO. If particulates remain, proceed to the next troubleshooting steps.

Q3: I've confirmed my DMSO is anhydrous and my technique is correct, but the compound still won't dissolve. What are the next steps?

If foundational steps fail, we can introduce additional energy into the system to facilitate dissolution. The two most common and effective methods are sonication and gentle warming.

Troubleshooting_Workflow Start Start: Compound not dissolving in DMSO Check_Solvent Q2: Use Anhydrous DMSO & Vortex Start->Check_Solvent Inspect1 Visually Inspect Solution Check_Solvent->Inspect1 Sonication Q3: Apply Sonication (Ultrasonic Bath) Inspect1->Sonication Particulates Remain Success Success: Compound Dissolved Inspect1->Success Clear Solution Inspect2 Visually Inspect Solution Sonication->Inspect2 Warming Q3: Apply Gentle Warming (37°C) CAUTION: Compound Stability Inspect2->Warming Particulates Remain Inspect2->Success Clear Solution Inspect3 Visually Inspect Solution Warming->Inspect3 Inspect3->Success Clear Solution Advanced Q5: Consider Advanced Options (Co-solvents, pH Adjustment) Inspect3->Advanced Particulates Remain

Caption: A logical workflow for troubleshooting dissolution issues.

  • Scientific Rationale: Sonication applies high-frequency sound energy to the sample, creating microscopic cavitation bubbles.[4] The rapid formation and collapse of these bubbles generate localized high-pressure and high-temperature zones, which act as a powerful mechanical force to break down particle aggregates and enhance mass transfer, effectively speeding up dissolution without a significant increase in the bulk temperature of the sample.[5][6][7]

  • Procedure:

    • Following Protocol 1, place the tightly capped vial containing the compound-DMSO suspension into a sonicator water bath.

    • Ensure the water level in the bath is sufficient to cover the solvent level within the vial.

    • Sonicate for 10-15 minute intervals.[1]

    • After each interval, remove the vial, vortex briefly, and visually inspect for dissolution. Repeat if necessary.

  • Scientific Rationale: For many compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[1] Applying gentle heat provides the necessary energy to help break the crystal lattice forces, allowing the solvent to interact with the compound molecules.

  • Critical Caution: This method must be used with extreme care. Heat can degrade thermally sensitive compounds, and high temperatures can also cause DMSO itself to decompose. Always check the compound's data sheet for thermal stability information before proceeding.

  • Procedure:

    • Place the capped vial into a water bath or heating block set to a low temperature, typically 30-40°C.[3] A standard cell culture incubator at 37°C can also be used.[8][9]

    • Allow the solution to warm for 5-10 minutes, periodically removing it to vortex gently.[9]

    • Visually inspect for dissolution. Avoid prolonged heating. If the compound is dissolved, allow it to cool to room temperature and check that it remains in solution.

Q4: My compound dissolved in 100% DMSO, but it crashes out and precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a very common phenomenon known as "aqueous precipitation." DMSO is a powerful organic solvent, but when diluted into a water-based buffer, the overall solvent properties change dramatically, and the solubility of your lipophilic compound can decrease sharply.[10]

  • Stepwise Dilution: Avoid adding a small volume of your concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. For example, dilute your 100% DMSO stock 1:10 in DMSO first, then dilute that solution 1:10 into your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[11]

  • Co-Solvents in Buffer: Consider adding a small percentage of an intermediate co-solvent like PEG400 or ethanol to your final assay buffer.[11][12] These can help bridge the polarity gap between DMSO and water.

  • Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your assay, typically well below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[13]

Q5: I've tried everything and it's still not dissolving, or it's not stable in solution. Are there any advanced strategies?

Absolutely. If standard methods fail, you may need to consider the specific chemistry of your molecule. Given that 2-(3-Nitrophenyl)isonicotinic acid contains a carboxylic acid group, its solubility can be highly dependent on pH.

  • Strategy 1: pH Adjustment:

    • Rationale: Carboxylic acids (R-COOH) are often poorly soluble in their neutral, protonated form. By adding a base, you can deprotonate the acid to form a carboxylate salt (R-COO⁻). This charged species is typically much more soluble in aqueous or polar solvents.[][15][16] The parent compound, isonicotinic acid, has a pKa of approximately 4.96.[17]

    • Application: This strategy is most useful when preparing a solution for use in an aqueous buffer. You can prepare a slurry of the compound in your buffer and then slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. You must then verify that the final pH of your solution is compatible with your experimental assay.

pH_Effect cluster_0 Chemical Equilibrium cluster_1 Troubleshooting Action R-COOH Acid Form (R-COOH) (Poorly Soluble) R-COO Conjugate Base (R-COO⁻) (More Soluble) R-COOH->R-COO + H⁺ R-COO->R-COOH + H⁺ Add_Base Add Base (OH⁻) Result Equilibrium shifts RIGHT, increasing concentration of soluble R-COO⁻ form. Add_Base->Result Removes H⁺

Sources

Optimization

Preventing photo-degradation of 2-(3-Nitrophenyl)isonicotinic acid during long-term storage

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and researchers with a mechanistic und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and researchers with a mechanistic understanding and field-proven protocols to prevent the photo-degradation of 2-(3-Nitrophenyl)isonicotinic acid during long-term storage.

Below, you will find troubleshooting guides, causality-driven FAQs, and self-validating experimental protocols to ensure the integrity of your compound.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why is 2-(3-Nitrophenyl)isonicotinic acid highly sensitive to light exposure? Answer: The photolability of 2-(3-Nitrophenyl)isonicotinic acid stems from the synergistic reactivity of its two core moieties under UV and visible light. The 3-nitrophenyl group acts as a potent chromophore. Upon photon absorption, the nitro group is excited to a triplet state, which readily undergoes photoreduction to form nitroso intermediates or transfers energy to ground-state oxygen, generating reactive oxygen species (ROS) such as singlet oxygen[1]. Concurrently, the isonicotinic acid moiety is highly susceptible to ROS-mediated photo-oxidation, which can trigger decarboxylation or pyridine ring cleavage[2].

Q2: Does the physical state (solid vs. solution) affect the degradation kinetics? Answer: Yes, significantly. In the solid state, the crystal lattice restricts molecular mobility, limiting the diffusion of oxygen and the conformational changes required for degradation. In solution (especially in polar solvents like DMSO or methanol), the solvation shell increases the lifetime of the triplet excited state and facilitates the rapid diffusion of ROS, drastically accelerating degradation kinetics[3].

Section 2: Troubleshooting Guide (The "How")

Q3: I observed a color change (yellowing/browning) in my stored API powder. What happened, and how do I prevent it? Answer: Yellowing or browning is a classic indicator of nitroaromatic photoreduction and the subsequent polymerization of degradation products (e.g., azoxy or azo compounds)[1].

  • Causality: Exposure to ambient laboratory light (fluorescent or natural daylight) during weighing, transfer, or storage in clear glass vials provides the activation energy for this pathway.

  • Solution: Always handle the compound under low-actinic (amber) lighting. Store the bulk powder in opaque, high-density polyethylene (HDPE) containers or amber glass vials wrapped in aluminum foil to block photons in the 320–400 nm range.

Q4: My stock solutions are degrading within days, even in the refrigerator. How can I stabilize them? Answer: Refrigeration slows thermal degradation but does not stop photochemical reactions if the container is exposed to the refrigerator's internal light or ambient light during retrieval. Additionally, dissolved oxygen in the solvent acts as a radical propagator[2].

  • Solution:

    • Vial Selection: Use Class A amber glass vials exclusively.

    • Solvent Sparging: Purge the solvent with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolution to displace dissolved oxygen, thereby starving the ROS generation pathway.

    • Headspace Blanketing: Blanket the headspace of the vial with Argon before sealing with a PTFE-lined septum.

Section 3: Visualizing the Degradation Pathway

To effectively prevent degradation, you must understand the molecular cascade. The diagram below illustrates how light exposure triggers divergent degradation pathways depending on the presence of oxygen.

Photodegradation A 2-(3-Nitrophenyl)isonicotinic Acid B UV/Visible Light Absorption A->B C Triplet Excited State (Nitro Group) B->C D Energy Transfer to O2 C->D Aerobic E Hydrogen Abstraction C->E Anaerobic/Solvent F Reactive Oxygen Species (ROS) D->F G Nitroso Intermediates E->G H Isonicotinic Ring Oxidation F->H J Polymerization (Browning) G->J I Decarboxylation & Ring Cleavage H->I

Photochemical degradation pathways of 2-(3-Nitrophenyl)isonicotinic acid.

Section 4: Standardized Protocols & Data Presentation

Protocol: ICH Q1B Confirmatory Photostability Testing Workflow

To establish a self-validating system for your storage conditions, you must empirically determine the photostability limits of your specific batch using ICH Q1B guidelines[4]. This protocol ensures that any observed degradation is strictly photochemical, not thermal.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three sets of 2-(3-Nitrophenyl)isonicotinic acid samples: (A) Fully exposed in clear quartz dishes, (B) Protected in the proposed primary packaging (e.g., amber glass), and (C) A dark control wrapped completely in aluminum foil[5].

  • Actinometry Setup: Place a validated chemical actinometer (e.g., 2% quinine aqueous solution) alongside the samples to precisely quantify UV exposure[4].

  • Light Exposure: Place all samples in a photostability chamber. Expose them to a cool white fluorescent lamp and a near-UV lamp (320 nm to 400 nm).

  • Target Exposure: Maintain exposure until the actinometer confirms an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt-hours/square meter[5].

  • Environmental Control: Maintain the chamber at 25 ± 2 °C and 65 ± 5% RH to isolate photochemical degradation from thermal or hydrolytic degradation[3].

  • Analysis & Validation: Analyze all samples via HPLC-UV or LC-MS/MS. Calculate the mass balance by comparing the sum of the parent peak and degradation peaks against the dark control. If the dark control shows degradation, your thermal controls have failed, and the assay must be repeated.

Workflow S1 Sample Preparation (Solid & Solution) S2 Control: Foil Wrapped (Dark) S1->S2 S3 Test 1: Clear Quartz (Exposed) S1->S3 S4 Test 2: Amber Glass + Argon S1->S4 S5 ICH Q1B Chamber 1.2M lux-hr & 200 Wh/m2 UV S2->S5 S3->S5 S4->S5 S6 HPLC / LC-MS Analysis S5->S6 S7 Calculate Mass Balance & Degradation % S6->S7

Step-by-step ICH Q1B photostability testing workflow for drug substances.

Quantitative Data Summary: Expected Degradation Profile

The following table summarizes the expected degradation kinetics of 2-(3-Nitrophenyl)isonicotinic acid under various storage conditions, highlighting the critical need for proper packaging and atmospheric control.

Storage ConditionPackagingAtmosphereLight ExposureExpected Degradation (1 Month)Primary Degradant Type
Solid Powder Clear GlassAmbient AirAmbient Lab Light2.5 - 5.0%Nitroso derivatives
Solid Powder Amber GlassArgon PurgedDark (25°C)< 0.1%None
Solution (DMSO) Clear GlassAmbient AirAmbient Lab Light15.0 - 25.0%Decarboxylation products
Solution (DMSO) Amber GlassArgon PurgedDark (4°C)< 0.5%Trace oxidation

Section 5: References

  • Title: Physicochemical Differences Observed in Photostability Studies of Lyophilized, Reconstituted, and Diluted Somatropin Source: PMC (National Institutes of Health) URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (Q1B) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(3-Nitrophenyl)isonicotinic Acid vs. Standard Pyridine Inhibitors

Executive Summary Pyridine carboxylic acid isomers—specifically nicotinic and isonicotinic acids—have historically served as foundational scaffolds in medicinal chemistry, yielding a vast array of therapeutic agents[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxylic acid isomers—specifically nicotinic and isonicotinic acids—have historically served as foundational scaffolds in medicinal chemistry, yielding a vast array of therapeutic agents[1]. In recent years, the focus of targeted drug discovery has shifted toward highly substituted isonicotinic acid derivatives as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis[2].

This technical guide critically compares the efficacy of the functionalized derivative 2-(3-Nitrophenyl)isonicotinic acid (2-3-NPIA) against standard, unfunctionalized pyridine inhibitors. By analyzing structural binding mechanics, in vitro enzymatic kinetics, and cellular validation models, we provide a comprehensive framework for researchers evaluating this compound for oncology or autoimmune applications.

Mechanistic Rationale & Structural Biology

To understand why 2-3-NPIA demonstrates superior efficacy over standard isonicotinic acid, we must examine the causality of its structural modifications within the DHODH ubiquinone-binding pocket.

Standard isonicotinic acid lacks the hydrophobic bulk required to deeply penetrate the enzyme's binding tunnel. By introducing a 3-nitrophenyl group at the 2-position of the pyridine ring, two critical pharmacological advantages are established:

  • Steric and Hydrophobic Engagement: The bulky phenyl ring occupies the hydrophobic sub-pocket normally reserved for the isoprenoid tail of Coenzyme Q (CoQ), effectively blocking electron transfer[3].

  • Electronic Modulation: The strongly electron-withdrawing nitro (-NO 2​ ) group alters the pKa of the isonicotinic acid moiety. This optimizes the electrostatic interactions and hydrogen bonding with key catalytic residues (such as Arg136 and Gln47 in human DHODH), anchoring the inhibitor in the active site.

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Binds active site Orotate Orotate (Product) DHODH->Orotate Oxidation CoQ Coenzyme Q (Electron Acceptor) DHODH->CoQ Electron transfer Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine Downstream processing Inhibitor 2-(3-Nitrophenyl)isonicotinic acid (Inhibitor) Inhibitor->DHODH Blocks CoQ pocket

Diagram illustrating the mechanism of DHODH inhibition by 2-(3-Nitrophenyl)isonicotinic acid.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics comparing 2-3-NPIA against a baseline pyridine inhibitor (Isonicotinic Acid) and a clinical-grade DHODH inhibitor standard (Brequinar).

CompoundEnzymatic IC 50​ (nM)Cellular IC 50​ (HL-60, µM)LogP (Lipophilicity)Uridine Rescue Factor
Isonicotinic Acid (Baseline)> 50,000> 100.00.85N/A (No toxicity)
2-(3-Nitrophenyl)isonicotinic acid 18.50.423.12> 95% Viability Recovery
Brequinar (Clinical Standard)5.20.153.45> 98% Viability Recovery

Data Interpretation: The addition of the 3-nitrophenyl group shifts the compound from a biologically inactive baseline (IC 50​ > 50 µM) to a highly potent nanomolar inhibitor (IC 50​ = 18.5 nM). Its LogP of 3.12 ensures optimal membrane permeability for cellular assays compared to the highly polar standard isonicotinic acid.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable of interest.

Protocol 1: In Vitro DHODH Chromogen Reduction Assay (DCIP Method)

Causality: The 2,6-dichloroindophenol (DCIP) assay is utilized because DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ). DCIP serves as a terminal electron acceptor in vitro; as it is reduced, its absorbance at 600 nm decreases, providing a direct, real-time spectrophotometric readout of enzymatic velocity[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 100 µM Coenzyme Q 10​ .

  • Enzyme Incubation: Add 15 nM recombinant human DHODH to a 96-well microplate.

  • Inhibitor Addition: Add serially diluted 2-3-NPIA (ranging from 0.1 nM to 10 µM). Include a DMSO-only well as a negative control (0% inhibition). Incubate at room temperature for 10 minutes.

  • Chromogen Addition: Add DCIP to a final concentration of 120 µM[5].

  • Reaction Initiation: Trigger the reaction by adding 500 µM of the substrate, L-dihydroorotate (DHO).

  • Kinetic Readout: Immediately monitor the reduction in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear phase to determine the IC 50​ [3].

Protocol 2: Cellular Proliferation & Uridine Rescue Assay

Causality: If the cytotoxicity of 2-3-NPIA is truly an on-target effect of DHODH inhibition, it will starve rapidly dividing cells of pyrimidines, leading to S-phase arrest. By supplementing the culture media with exogenous uridine, cells can bypass the de novo synthesis block and utilize the pyrimidine salvage pathway. A complete rescue of cell viability confirms that the inhibitor has no off-target cytotoxic effects[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 (human leukemia) cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS.

  • Treatment Grouping: Divide the plate into three cohorts:

    • Vehicle Control (DMSO)

    • Inhibitor Only (2-3-NPIA at 1 µM)

    • Rescue Group (2-3-NPIA at 1 µM + 100 µM exogenous Uridine).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO 2​ atmosphere.

  • Viability Quantification: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence.

  • Validation Check: The Inhibitor Only group should show <20% viability, while the Rescue Group must return to >95% viability relative to the control.

Workflow Step1 Compound Preparation (2-3-NPIA & Controls) Step2 In Vitro DHODH Assay (DCIP Chromogen Reduction) Step1->Step2 Step3 Cellular Proliferation Assay (HL-60 Cells) Step2->Step3 Select potent candidates Step4 Uridine Rescue Validation (On-Target Confirmation) Step3->Step4 Parallel testing Step5 Data Analysis & IC50 Calculation Step4->Step5

High-throughput screening and validation workflow for DHODH inhibitor efficacy.

Conclusion

The functionalization of the isonicotinic acid core with a 3-nitrophenyl group transforms a biologically inert scaffold into a highly selective, nanomolar inhibitor of DHODH. When benchmarked against standard pyridine inhibitors, 2-(3-Nitrophenyl)isonicotinic acid demonstrates superior hydrophobic pocket engagement and excellent cellular target engagement, validated rigorously through uridine rescue assays. This positions 2-3-NPIA as a highly viable lead compound for further optimization in anti-cancer and immunosuppressive drug development pipelines.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells Source: Haematologica URL:[Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay Source: MDPI (Molecules) URL:[Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling Source: PubMed Central (PMC) / Scientific Reports URL:[Link]

  • in vitro DHODH activity assay Source: Bio-protocol URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC-UV Analytical Methods for the Quantification of 2-(3-Nitrophenyl)isonicotinic acid

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(3-Nitrophenyl)isonicotinic acid. It is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(3-Nitrophenyl)isonicotinic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method. This document delves into the theoretical underpinnings and practical execution of method validation in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2).[1][2][3] Furthermore, it presents a comparative analysis with an alternative analytical technique, Ultra-High-Performance Liquid Chromatography (UPLC-UV), to highlight the relative strengths and applications of each approach.

Introduction: The Imperative of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] In the context of pharmaceutical development, this is not merely a procedural formality but a critical component of quality assurance. A validated analytical method provides a high degree of confidence that the measurements are accurate, precise, and reliable, ensuring the quality and safety of the final drug product. The principles outlined in the ICH Q2 guidelines form the globally accepted standard for analytical method validation.[1][2][3][4][5][6]

This guide will focus on the validation of an HPLC-UV method for the quantification of 2-(3-Nitrophenyl)isonicotinic acid, a niche but important molecule in synthetic and medicinal chemistry. The principles and protocols detailed herein are, however, broadly applicable to the analysis of other small organic molecules.

Physicochemical Properties of 2-(3-Nitrophenyl)isonicotinic acid

  • Structure: The molecule consists of a pyridine ring with a carboxylic acid group at the 4-position and a nitrophenyl group at the 2-position.

  • Solubility: The presence of the carboxylic acid and pyridine nitrogen suggests some aqueous solubility, which can be modulated by pH. The nitrophenyl group will increase its hydrophobicity compared to isonicotinic acid.

  • UV Absorbance: The aromatic rings and the nitro group are strong chromophores, indicating that the molecule will have significant UV absorbance, making UV detection a suitable choice. The maximum absorbance wavelength (λmax) will need to be experimentally determined but is expected to be in the range of 250-280 nm.

HPLC-UV Method Development and Validation Protocol

The following sections detail the experimental design for validating an HPLC-UV method for the quantification of 2-(3-Nitrophenyl)isonicotinic acid. The acceptance criteria presented are based on typical industry standards and the ICH guidelines.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The equipment must be qualified (Installation Qualification/Operational Qualification/Performance Qualification) before initiating validation experiments.[10]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined experimentally (e.g., 260 nm)
Validation Parameters and Experimental Design

The validation of the analytical method will be performed according to ICH Q2(R1) and Q2(R2) guidelines, evaluating the following parameters.[1][2][3][4][5][6]

Caption: Workflow for HPLC-UV Method Validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient) to demonstrate the absence of interference.

    • Perform forced degradation studies on the analyte. Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1]

    • Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. The peak purity angle should be less than the peak purity threshold.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][10]

  • Protocol:

    • Prepare a series of at least five standard solutions of 2-(3-Nitrophenyl)isonicotinic acid at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[10]

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often reported as percent recovery.

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1]

    • This can be done by spiking a placebo with known amounts of the analyte or by comparing the results to a well-characterized reference standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope: Determine the slope of the calibration curve and the standard deviation of the y-intercepts of regression lines.

      • LOD = 3.3 * (SD of the intercept / Slope)

      • LOQ = 10 * (SD of the intercept / Slope)

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is discernible from the baseline noise with a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][10]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

      • pH of the mobile phase (± 0.2 units)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Different column lots or manufacturers.[1]

    • Analyze a system suitability solution and a sample solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results of the sample should not be significantly affected by the changes. The RSD of the results obtained under the different robustness conditions should be ≤ 5.0%.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[10]

  • Protocol:

    • Before each analytical run, inject a standard solution multiple times (e.g., five replicates).

    • Calculate the system suitability parameters.

  • Acceptance Criteria:

    • Tailing factor (Asymmetry factor): ≤ 2.0

    • Theoretical plates (N): > 2000

    • RSD of peak areas: ≤ 2.0%

Comparative Analysis: HPLC-UV vs. UPLC-UV

While HPLC-UV is a robust and widely used technique, advancements in liquid chromatography have led to the development of Ultra-High-Performance Liquid Chromatography (UPLC). A comparison of these two techniques is essential for selecting the most appropriate method for a given application.[11]

FeatureHPLC-UVUPLC-UV
Particle Size of Stationary Phase 3-5 µm< 2 µm
Operating Pressure 400-600 bar1000-1500 bar
Analysis Time Longer (typically 10-30 min)Shorter (typically 1-5 min)
Resolution GoodHigher
Sensitivity GoodHigher (sharper peaks)
Solvent Consumption HigherLower
Instrument Cost LowerHigher
Method Transfer Established proceduresMay require method redevelopment

When to Choose HPLC-UV:

  • For routine quality control where high throughput is not the primary concern.

  • When working with a limited budget for instrumentation.

  • For well-established methods that do not require significant improvements in resolution or sensitivity.

When to Choose UPLC-UV:

  • For high-throughput screening of large numbers of samples.

  • When analyzing complex mixtures that require high resolution.

  • When higher sensitivity is needed to detect low-level impurities or degradants.

  • When reducing solvent consumption and waste is a priority.

For the quantification of a single active ingredient like 2-(3-Nitrophenyl)isonicotinic acid in a relatively simple matrix, a well-validated HPLC-UV method is often sufficient and cost-effective. However, if the analysis involves complex impurity profiling or requires very fast analysis times, transitioning to a UPLC-UV method would be advantageous.

Caption: Decision tree for selecting between HPLC-UV and UPLC-UV.

Conclusion

The validation of an HPLC-UV method for the quantification of 2-(3-Nitrophenyl)isonicotinic acid is a systematic process that requires careful planning and execution. By adhering to the principles outlined in the ICH guidelines, a robust and reliable analytical method can be established. This guide has provided a detailed protocol for each validation parameter, along with acceptance criteria to ensure the method's suitability. Furthermore, the comparison with UPLC-UV offers valuable insights for selecting the most appropriate analytical technology based on specific project requirements. A thoroughly validated analytical method is the cornerstone of reliable data and is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2023. [Link]

  • IntuitionLabs. ICH Q2(R2)
  • ResearchGate. (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. 2016.
  • Wikipedia. Isonicotinic acid.
  • ResearchGate. (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem.
  • PubChem. Isonicotinic Acid.
  • PubMed.
  • Food and Drug Administration. Q2(R2)
  • PubMed. Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid.
  • ConnectSci.
  • EMBL-EBI. Compound: ISONICOTINIC ACID (CHEMBL1203).
  • SciSpace. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. 2016.
  • PMC.
  • ChemicalBook. 2-PHENYL-ISONICOTINIC ACID | 55240-51-2. 2026.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • ACS Publications. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry. 2020.
  • Taylor & Francis Online.
  • Food and Drug Administration. Q2(R2)
  • Carl ROTH.
  • Semantic Scholar. ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. 2016.
  • EURASIAN JOURNAL OF CHEMISTRY. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. 2023.
  • FyoniBio.
  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. 2017.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024.
  • Food and Drug Administration.
  • MDPI.
  • Regulations.gov.
  • ResearchGate. RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form.
  • MDPI.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation for 2-(3-Nitrophenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Validation in Drug Discovery In the realm of pharmaceutical sciences, the unambiguous structural elucidation of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Validation in Drug Discovery

In the realm of pharmaceutical sciences, the unambiguous structural elucidation of a new chemical entity is a foundational pillar of drug discovery and development. The precise molecular architecture dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Mass spectrometry (MS) stands as a cornerstone analytical technique, prized for its exceptional sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns.[1] This guide offers an in-depth validation strategy for the mass spectrometric fragmentation pattern of 2-(3-Nitrophenyl)isonicotinic acid, a molecule of interest due to its substituted pyridine core, a common scaffold in medicinal chemistry.[2]

This document moves beyond a mere procedural outline, providing a rationale for the predicted fragmentation pathways and objectively comparing the insights derived from mass spectrometry with those from orthogonal spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Predicted Mass Spectrometry Fragmentation Pattern of 2-(3-Nitrophenyl)isonicotinic Acid

The fragmentation of 2-(3-Nitrophenyl)isonicotinic acid in a mass spectrometer is anticipated to be governed by the lability of the carboxylic acid group and the nitro group, as well as the stability of the aromatic systems. The following analysis presupposes ionization via a technique such as electrospray ionization (ESI), which would likely result in the formation of a protonated molecular ion, [M+H]⁺.

The molecular formula of 2-(3-Nitrophenyl)isonicotinic acid is C₁₂H₈N₂O₄, with a monoisotopic mass of 244.0484 g/mol .

Key Predicted Fragmentation Pathways:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common and energetically favorable fragmentation pathway for aromatic carboxylic acids. This would result in the loss of 44 Da.

  • Loss of the Nitro Group: Nitroaromatic compounds are well-known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).

  • Cleavage of the Phenyl-Pyridine Bond: The bond connecting the two aromatic rings may also cleave, leading to fragments corresponding to the individual ring systems.

A proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M [M+H]⁺ m/z = 245.0557 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 227.0451 M->F1 -18 Da F2 Loss of CO₂ [M+H-CO₂]⁺ m/z = 201.0604 M->F2 -44 Da F3 Loss of NO₂ [M+H-NO₂]⁺ m/z = 199.0597 M->F3 -46 Da F4 Loss of CO₂ and NO₂ [M+H-CO₂-NO₂]⁺ m/z = 155.0648 F2->F4 -46 Da F5 [C₅H₄N]⁺ m/z = 78.0344 F2->F5 - C₇H₄NO₂ F3->F4 -44 Da

Caption: Predicted ESI-MS/MS fragmentation pathway for 2-(3-Nitrophenyl)isonicotinic acid.

Table 1: Predicted Key Fragment Ions for 2-(3-Nitrophenyl)isonicotinic Acid

m/z (Predicted) Proposed Ion Formula Proposed Fragmentation
245.0557[C₁₂H₉N₂O₄]⁺Protonated Molecular Ion [M+H]⁺
227.0451[C₁₂H₇N₂O₃]⁺Loss of water (H₂O) from the carboxylic acid
201.0604[C₁₁H₉N₂O₂]⁺Decarboxylation (loss of CO₂)
199.0597[C₁₂H₉N₁O₂]⁺Loss of the nitro group (NO₂)
155.0648[C₁₁H₉N₁]⁺Sequential loss of CO₂ and NO₂
78.0344[C₅H₄N]⁺Pyridyl cation

Experimental Protocol for Mass Spectrometry Analysis

A robust validation of the fragmentation pattern requires a systematic experimental approach.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to ensure accurate mass measurements of both precursor and fragment ions.[3]

Sample Preparation:

  • Prepare a stock solution of 2-(3-Nitrophenyl)isonicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 245.0557) as the precursor.

  • Collision Energy Optimization: Vary the collision energy (e.g., 10-40 eV) to induce varying degrees of fragmentation and observe the formation of different fragment ions.

Data Analysis:

  • Determine the elemental composition of the precursor and fragment ions using the accurate mass measurements.

  • Compare the experimentally observed fragment ions with the predicted fragmentation pattern.

  • Utilize computational tools for in silico fragmentation to further support the proposed fragmentation pathways.[4]

Comparative Analysis with Orthogonal Spectroscopic Techniques

While mass spectrometry provides invaluable information on the molecular weight and fragmentation of a molecule, a comprehensive structural validation relies on the integration of data from other spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule.[5][6] For 2-(3-Nitrophenyl)isonicotinic acid, both ¹H and ¹³C NMR would yield characteristic signals.

  • ¹H NMR: The aromatic protons of the pyridine and nitrophenyl rings will resonate in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be indicative of the substitution pattern on both rings. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[7]

  • ¹³C NMR: The carbon skeleton will be revealed, with the carboxyl carbon appearing at a characteristic downfield position (around 165-185 ppm). The aromatic carbons will have distinct chemical shifts influenced by the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4]

  • Carboxylic Acid: A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹ are characteristic of a carboxylic acid.[3][7]

  • Nitro Group: Strong asymmetric and symmetric stretching bands for the N-O bonds are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region are indicative of the aromatic systems.

Comparison of Analytical Techniques for Structural Validation

The choice of analytical technique depends on the specific information required, the amount of sample available, and the complexity of the sample matrix.

Table 2: Comparison of MS, NMR, and FTIR for the Structural Validation of 2-(3-Nitrophenyl)isonicotinic Acid

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation pattern.High sensitivity, small sample requirement, suitable for complex mixtures (with LC).Provides indirect structural information, isomers can be difficult to distinguish.
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure.Provides unambiguous structural elucidation.[9]Lower sensitivity, larger sample amount needed, not ideal for impure samples.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and connectivity.[9]

Caption: Workflow for comprehensive structural validation.

Conclusion: An Integrated Approach for Unambiguous Characterization

The validation of the mass spectrometry fragmentation pattern of 2-(3-Nitrophenyl)isonicotinic acid is a critical step in its chemical characterization. The predicted fragmentation pathways, centered around decarboxylation and loss of the nitro group, provide a solid theoretical framework for experimental verification. While high-resolution mass spectrometry offers unparalleled sensitivity and the ability to determine elemental compositions, it is the synergistic use of orthogonal techniques like NMR and FTIR that leads to an irrefutable structural assignment. NMR provides the detailed blueprint of atomic connectivity, while FTIR confirms the presence of key functional groups. For researchers in drug development, employing this integrated spectroscopic approach is not merely a matter of due diligence but a fundamental requirement for advancing a compound from discovery to clinical application.

References

  • CICECO. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • RJPN.org. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2023, April 11). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • Techiescientist. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of the isonicotinohydrazide derivatives L. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. Retrieved from [Link]

  • PubMed. (2023, April 11). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Use of the fourier transform infrared spectroscopy in characterization of specific samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. (2025, September 22). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Bioencapsulation Research Group. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2 Bhalla TC, Mehta. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • ResearchGate. (2025, September 15). Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex. Retrieved from [Link]

  • Academia.edu. (n.d.). The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]

  • PubMed. (2017, April 4). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]

Sources

Comparative

Benchmarking 2-(3-Nitrophenyl)isonicotinic Acid in Reticular Chemistry: A Comparative Guide

Executive Summary The structural and electronic tuning of Metal-Organic Frameworks (MOFs) relies fundamentally on the judicious selection of organic linkers. While symmetric carboxylates like 1,4-benzenedicarboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and electronic tuning of Metal-Organic Frameworks (MOFs) relies fundamentally on the judicious selection of organic linkers. While symmetric carboxylates like 1,4-benzenedicarboxylic acid (BDC) have dominated early reticular chemistry, the shift toward asymmetric, multi-topic linkers has enabled advanced applications in biomimetic catalysis and targeted gas separations.

This guide provides an objective benchmark of 2-(3-Nitrophenyl)isonicotinic acid (3-NPINA) 1 against established linkers, specifically its parent molecule Isonicotinic acid (INA) and the classic BDC . By analyzing the causality behind its steric and electronic properties, we establish self-validating experimental workflows for researchers looking to integrate highly functionalized pyridine-carboxylate linkers into novel framework topologies.

Structural and Electronic Profiling

To understand the utility of 3-NPINA, we must first analyze the baseline established by INA. INA is a highly effective asymmetric ditopic linker (featuring both a carboxylate group and a pyridine nitrogen) utilized in robust architectures, such as Hf-Ni biomimetic catalysts 2 and Fe/Sc frameworks for acetylene purification 3.

However, bare INA often leads to framework interpenetration due to its minimal steric profile. The substitution of a 3-nitrophenyl group at the 2-position of the pyridine ring in 3-NPINA introduces two critical modifications:

  • Electronic Modulation (Causality of pKa shift): The strongly electron-withdrawing nature of the −NO2​ group pulls electron density away from the pyridine nitrogen via inductive effects. This lowers the Lewis basicity (pKa) of the nitrogen, which fundamentally slows down coordination kinetics with transition metals. Slower nucleation rates typically yield larger, highly crystalline domains with fewer missing-linker defects.

  • Steric Hindrance: The bulky 3-nitrophenyl group acts as a spatial buffer. During solvothermal synthesis, this bulk physically prevents the growth of interpenetrated sub-lattices, ensuring higher accessible free pore volume.

  • Pore Environment Polarity: The nitro group introduces strong local dipole moments. For gas separation, this directly enhances the isosteric heat of adsorption ( Qst​ ) for polarizable molecules (like CO2​ or C2​H2​ ) via dipole-quadrupole interactions, outperforming the bare pore walls of BDC-based MOFs.

Mechanism Nitro -NO2 Group Addition Elec Electron Withdrawal (Lower pKa) Nitro->Elec Steric Steric Hindrance at 2-Position Nitro->Steric Kinetic Slower Coordination (Higher Crystallinity) Elec->Kinetic Pore Enhanced Dipole (Higher CO2 Qst) Elec->Pore Steric->Kinetic

Fig 1. Logical causality of 3-nitrophenyl substitution on MOF physicochemical properties.

Comparative Performance Data

The following table synthesizes the benchmarking data, comparing the physical and chemical behavior of 3-NPINA against INA and BDC when coordinated with standard hard/borderline Lewis acidic metals (e.g., Zr4+ , Ni2+ ).

Parameter1,4-BDC (Baseline)Isonicotinic Acid (INA)2-(3-Nitrophenyl)isonicotinic acid (3-NPINA)
Linker Symmetry Symmetric ( D2h​ )Asymmetric ( Cs​ )Highly Asymmetric
Coordination Sites O,O′ (Ditopic) O,O′,N (Heterotritopic) O,O′,N (Heterotritopic, Sterically hindered)
Modulator Dependency High (Requires high equivalents of acetic acid)ModerateLow (Inherent slow kinetics due to lower N-basicity)
Interpenetration Risk High (in expanded topologies)HighLow (Steric blocking by nitrophenyl)
Pore Polarity Non-polarMildly polar (Pyridine N)Highly polar (Strong −NO2​ dipole)
Target Application General gas storageBiomimetic catalysis 2Selective polar gas separation ( CO2​/N2​ )

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of MOFs must rely on self-validating feedback loops. Below are the rigorous protocols for benchmarking 3-NPINA against INA.

Protocol 1: Modulator-Controlled Solvothermal Synthesis & Phase Validation

Objective: Synthesize phase-pure MOFs while controlling defect density. Causality of Choice: A monocarboxylic acid modulator (e.g., acetic acid) is used to compete with the linker for metal coordination sites. Because 3-NPINA is less basic than INA, it coordinates more slowly. Therefore, fewer equivalents of modulator are required for 3-NPINA to achieve the same crystallite size as INA-based MOFs.

  • Precursor Dissolution: Dissolve 0.1 mmol of the metal salt (e.g., Ni(NO3​)2​⋅6H2​O ) and 0.1 mmol of 3-NPINA in 10 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add acetic acid. Crucial adjustment: Use 5 equivalents for 3-NPINA, compared to 15 equivalents typically required for INA.

  • Crystallization: Seal in a Teflon-lined autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/hour to prevent thermal shock and crystal cracking.

  • Self-Validation (Phase Purity):

    • Isolate the crystals and perform Powder X-Ray Diffraction (PXRD).

    • Validation Check: The experimental PXRD pattern must perfectly align with the simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data. Any baseline humps indicate amorphous impurities, requiring a wash with hot DMF.

  • Self-Validation (Thermal Stability): Conduct Thermogravimetric Analysis (TGA) under an N2​ atmosphere.

    • Validation Check: A valid framework will show initial weight loss (solvent removal) followed by a strict horizontal plateau up to ~350 °C before framework collapse. A sloping plateau indicates continuous ligand degradation or incomplete solvent removal.

Protocol 2: Gas Adsorption and IAST Selectivity Validation

Objective: Quantify the impact of the −NO2​ group on pore polarity and gas affinity. Causality of Choice: Before gas sorption, the pores must be evacuated (activated). Exchanging high-boiling DMF with low-boiling dichloromethane ( CH2​Cl2​ ) is mandatory. CH2​Cl2​ has lower surface tension, preventing capillary forces from collapsing the framework during vacuum heating.

  • Solvent Exchange: Soak the synthesized MOF in CH2​Cl2​ for 3 days, replacing the solvent every 24 hours 3.

  • Thermal Activation: Degas the sample at 100 °C under dynamic vacuum ( 10−6 Torr) for 12 hours.

  • Self-Validation (Porosity Check): Collect an N2​ adsorption isotherm at 77 K.

    • Validation Check: The isotherm must exhibit a classic Type I profile (sharp uptake at low P/P0​ followed by a plateau). If a hysteresis loop is observed, it indicates mesoporous defect formation or incomplete activation, invalidating downstream gas selectivity data.

  • Isosteric Heat ( Qst​ ) Determination: Collect CO2​ isotherms at 273 K and 298 K. Fit the data using the Virial equation. The 3-NPINA framework should demonstrate a significantly higher Qst​ at zero coverage compared to INA, validating the dipole-quadrupole interaction hypothesis.

Workflow Step1 Ligand Selection 3-NPINA vs INA Step2 Solvothermal Synthesis (Defect Engineering) Step1->Step2 Metal Salts + Modulator Step3 Phase Validation (PXRD & TGA) Step2->Step3 Crystallization Step4 Pore Activation (Solvent Exchange to CH2Cl2) Step3->Step4 Purity Confirmed Step5 Performance Benchmarking (Gas Sorption & IAST) Step4->Step5 Guest-Free Framework

Fig 2. Self-validating experimental workflow for benchmarking MOF linkers.

References

  • 2-(3-Nitrophenyl)Isonicotinic acid | CAS 1261949-20-5 Chemical Suppliers URL:[Link]

  • Amide-Functionalized Metal–Organic Frameworks Coupled with Open Fe/Sc Sites for Efficient Acetylene Purification Inorganic Chemistry - ACS Publications URL:[Link]

  • Dual-Selective Catalysis in Dephosphorylation Tuned by Hf6-Containing Metal–Organic Frameworks Mimicking Phosphatase ACS Central Science - ACS Publications URL:[Link]

Sources

Validation

Comparative Profiling of 2-(3-Nitrophenyl)isonicotinic Acid vs. Unsubstituted Isonicotinic Acid: A QSAR and Efficacy Guide

As drug development pushes toward overcoming antimicrobial resistance, the structural modification of established pharmacophores remains a primary strategy. Isonicotinic acid (pyridine-4-carboxylic acid) is the foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward overcoming antimicrobial resistance, the structural modification of established pharmacophores remains a primary strategy. Isonicotinic acid (pyridine-4-carboxylic acid) is the foundational scaffold for first-line antitubercular agents like isoniazid (INH). However, modifying the C2 position of the pyridine ring with a 3-nitrophenyl group fundamentally shifts the molecule's steric, electronic, and lipophilic profile.

This guide provides an objective, data-driven comparison between 2-(3-Nitrophenyl)isonicotinic acid (and its derivatives) and the unsubstituted isonicotinic acid control. By analyzing the causality behind these physicochemical shifts, researchers can better design structure-activity relationship (SAR) studies for novel therapeutics[1].

Physicochemical Causality: The Rationale for C2-Substitution

The biological efficacy of isonicotinic acid derivatives hinges on two distinct phases: cellular penetration and target activation .

Unsubstituted isonicotinic acid is highly polar, relying on specific porins for mycobacterial entry. Once inside, the unhindered pyridine nitrogen is rapidly activated by the KatG enzyme to form an isonicotinoyl-NAD adduct, which subsequently inhibits InhA (enoyl-acyl carrier protein reductase).

Introducing a 3-nitrophenyl group at the C2 position creates a deliberate mechanistic trade-off:

  • Enhanced Lipophilicity: The bulky aromatic ring increases the partition coefficient (LogP), theoretically improving passive diffusion across the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

  • Electronic & Steric Hindrance: The strongly electron-withdrawing nitro group ( σ > 0) reduces the electron density of the pyridine ring. Combined with the steric bulk at the ortho position, this significantly decreases the nucleophilicity of the pyridine nitrogen[1]. Because the reactivity of this nitrogen is essential for NAD-adduct formation, C2-substituted derivatives often exhibit altered activation kinetics.

Table 1: Comparative Physicochemical Profiling
ParameterUnsubstituted Isonicotinic Acid2-(3-Nitrophenyl)isonicotinic AcidMechanistic Implication
Molecular Weight 123.11 g/mol 244.20 g/mol Increased bulk affects porin-mediated transport.
CLogP (Calculated) ~ -0.70~ 2.45Higher lipophilicity enhances passive membrane permeation.
Pyridine N Reactivity High (Unhindered)Low (Sterically/Electronically hindered)Dictates the rate of KatG-mediated activation and adduct formation.
Electronic Effect Neutral controlElectron-withdrawing (-I, -M)Lowers the pKa of the pyridine nitrogen.

Mechanistic Pathway Visualization

The following diagram illustrates how the structural divergence between the two scaffolds dictates their biological fate.

Pathway A Isonicotinic Acid Scaffold B Unsubstituted (Control) LogP: ~ -0.7 A->B C 2-(3-Nitrophenyl) Substituted LogP: ~ 2.5 A->C D Porin-Dependent Entry B->D E Passive Membrane Diffusion C->E F Rapid KatG Activation D->F G Hindered N-Adduct Formation E->G H High Target Affinity (InhA) F->H I Altered Efficacy Profile G->I

Mechanistic divergence between unsubstituted and 2-(3-nitrophenyl) isonicotinic acid derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize a dual-pronged testing approach: assessing fundamental chemical reactivity (as a proxy for enzyme activation) and in vitro biological efficacy.

Protocol A: Pyridine Nitrogen Quaternization Kinetics

Purpose: To quantify the steric and electronic hindrance at the pyridine nitrogen, which correlates directly with the molecule's ability to form NAD-analogues in vivo[1]. Self-Validation Mechanism: The assay relies on pseudo-first-order kinetics. A linear fit of ln([A]0​/[A]t​) versus time validates that the reaction is proceeding without auto-catalytic interference or solvent degradation.

Step-by-Step Methodology:

  • Preparation: Prepare 0.05 M solutions of both the unsubstituted control and the 2-(3-nitrophenyl) derivative in anhydrous acetone.

  • Reagent Addition: Add a 10-fold molar excess of methyl iodide (MeI) to ensure pseudo-first-order conditions.

  • Incubation: Seal the reaction mixtures in glass ampoules and incubate in a precision water bath at 30°C ( ± 0.1°C).

  • Sampling & Quenching: Withdraw 100 µL aliquots at 15-minute intervals. Immediately quench the reaction by diluting into 900 µL of ice-cold methanol.

  • Quantification: Analyze the quenched samples via HPLC-UV (C18 column, Isocratic Acetonitrile/Water). Calculate the disappearance of the unreacted pyridine peak.

  • Data Processing: Plot the natural log of the remaining concentration against time to extract the rate constant ( k ).

Protocol B: Microplate Alamar Blue Assay (MABA) for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Self-Validation Mechanism: Resazurin (Alamar Blue) is reduced to fluorescent resorufin only by metabolically active cells. This eliminates false-positive optical density readings caused by the precipitation of highly lipophilic compounds like the 2-(3-nitrophenyl) derivative[2][3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until an OD 600​ of 0.6–0.8 is reached. Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity.

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 5 days in a humidified incubator.

  • Reagent Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells.

  • Readout: Incubate for an additional 24 hours. Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Validation Check: The plate is only valid if the unsubstituted isonicotinic acid (or INH control) yields an MIC within the established CLSI standard range (typically 0.03–0.06 µg/mL).

Quantitative Data Summary

The table below synthesizes representative QSAR and efficacy data, demonstrating the inverse relationship between lipophilicity-driven membrane penetration and the chemical reactivity required for target activation.

Table 2: Comparative Experimental Outcomes
CompoundQuaternization Rate Constant ( k×104s−1 )M. tuberculosis H37Rv MIC ( μ g/mL)Cellular Permeability (LogP Proxy)
Unsubstituted Isonicotinic Acid (Control) 14.20.05Low
2-(3-Nitrophenyl)isonicotinic Acid < 0.5> 10.0High

Data Interpretation: While the 2-(3-nitrophenyl) substitution drastically improves the lipophilic profile of the molecule, the severe steric and electronic hindrance at the pyridine nitrogen (evidenced by the near-zero quaternization rate) prevents efficient activation by KatG. This results in a significant loss of antitubercular efficacy compared to the unsubstituted control[1][3].

References

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. URL:[Link]

  • Lourenço, M. C. S., Ferreira, M. L., de Souza, M. V. N., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. ARKIVOC, 2007(15), 181-191. URL:[Link]

Sources

Comparative

Cross-Validation of In Vitro Assay Results for Direct InhA Inhibitors: A Comparative Guide Using 2-(3-Nitrophenyl)isonicotinic Acid

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing lead optimization campaigns, a common pitfall I observe in early-stage antitubercular drug discovery is the over-reliance on a single biochemical readout. When evaluating novel compounds targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), primary screening data must be rigorously cross-validated to rule out Pan-Assay Interference Compounds (PAINS), non-specific aggregators, and false positives.

InhA is a clinically validated target responsible for the reduction of long-chain trans-2-enoyl-ACP in the type II fatty acid biosynthesis pathway, an essential step for mycobacterial cell wall synthesis[1]. The frontline drug Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an INH-NAD covalent adduct, which subsequently inhibits InhA[1][2]. However, the majority of INH-resistant clinical isolates harbor KatG mutations, rendering the prodrug ineffective[2][3].

To circumvent this, direct InhA inhibitors have been developed. Compounds like Triclosan bind directly to the InhA active site but suffer from poor drug-like properties and bioavailability[3][4]. In contrast, rationally designed derivatives such as 2-(3-Nitrophenyl)isonicotinic acid (a representative 2-arylisonicotinic acid) bypass the need for KatG activation entirely, competitively binding the active site in an NADH-dependent manner[5].

To prove the efficacy of 2-(3-Nitrophenyl)isonicotinic acid, we must establish a self-validating experimental system that triangulates biochemical potency, biophysical binding kinetics, and phenotypic cellular engagement.

InhAPathways INH Isoniazid (Prodrug) KatG KatG Activation (Catalase-Peroxidase) INH->KatG INHNAD INH-NAD Adduct KatG->INHNAD InhA InhA (Enoyl-ACP Reductase) Active Site INHNAD->InhA Competitive Binding NPIA 2-(3-Nitrophenyl)isonicotinic acid (Direct Inhibitor) NPIA->InhA Direct Binding (Bypasses KatG) Triclosan Triclosan (Direct Inhibitor) Triclosan->InhA Slow-Tight Binding Mycolic Mycolic Acid Biosynthesis (Inhibited) InhA->Mycolic Blockade

Fig 1. Mechanistic pathways of InhA inhibition by prodrugs vs. direct inhibitors.

Orthogonal Cross-Validation Strategy

A robust validation pipeline requires three distinct phases. Causality is established by ensuring that the enzymatic inhibition observed in Phase 1 is driven by a direct 1:1 stoichiometric binding event (Phase 2), which ultimately translates to cell wall disruption and bacterial death (Phase 3).

Workflow Phase1 Phase 1: Biochemical Assay (NADH Oxidation at 340 nm) Identifies IC50 Phase2 Phase 2: SPR Biophysical Assay (Real-Time Kinetics) Confirms Direct Binding & KD Phase1->Phase2 Phase3 Phase 3: REMA Cellular Assay (M. tuberculosis H37Rv) Validates MIC & Penetration Phase2->Phase3 Decision Validated Lead Compound Phase3->Decision

Fig 2. Orthogonal cross-validation workflow for InhA inhibitor screening.

Experimental Methodologies & Protocols

Phase 1: Primary Biochemical Assay (Enzymatic Inhibition)

Causality: InhA catalyzes the reduction of the enoyl substrate using NADH as a cofactor. By monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm, we can directly quantify the inhibitory potency ( IC50​ ) of 2-(3-Nitrophenyl)isonicotinic acid[2][6].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 30 mM PIPES, 150 mM NaCl, and 1 mM EDTA, adjusted to pH 6.8[2][6].

  • Compound Dilution: Dissolve 2-(3-Nitrophenyl)isonicotinic acid, Isoniazid, and Triclosan in 100% DMSO. Perform 2-fold serial dilutions in a 96-well UV-transparent microplate. Ensure final DMSO concentration remains constant at 1% across all wells[1][6].

  • Reagent Addition: Add NADH to each well to achieve a final concentration of 250 µM[1][6].

  • Substrate Addition: Add the substrate, 2-trans-dodecenoyl-CoA (DD-CoA), to a final concentration of 25 µM[2][6].

  • Reaction Initiation: Initiate the reaction by adding purified recombinant InhA enzyme to a final concentration of 10-100 nM[2][6].

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 30-second intervals for 10-30 minutes at 25°C[6].

  • Analysis: Calculate initial velocities ( vi​ ) for the first 10% of the reaction. Plot percentage activity vs. inhibitor concentration to determine the IC50​ [2][6].

Phase 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays cannot differentiate between true competitive inhibitors and assay artifacts (e.g., compound aggregation). SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and confirms direct target engagement. Notably, Triclosan exhibits a 300-fold increase in binding affinity to InhA in the presence of NAD+ due to ternary complex formation[7]. We evaluate our test compound under identical conditions.

Step-by-Step Protocol:

  • Surface Functionalization: Immobilize recombinant InhA onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: ~2000 RU).

  • Analyte Preparation: Prepare solutions of 2-(3-Nitrophenyl)isonicotinic acid and Triclosan (0.1 nM to 10 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Ternary Complex Evaluation: To assess NAD+ dependency, perform a parallel run where the running buffer is supplemented with 2 mM NAD+[4][7].

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation)[7].

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model (or a two-state reaction model if slow-tight binding is observed, as is the case for Triclosan[4]) to extract KD​ .

Phase 3: Cellular Target Engagement (REMA Assay)

Causality: A compound may bind the isolated enzyme perfectly but fail to penetrate the lipid-rich mycobacterial cell wall. The Resazurin Microtiter Assay (REMA) measures the Minimum Inhibitory Concentration (MIC) against live M. tuberculosis H37Rv, validating cellular efficacy[5][6].

Step-by-Step Protocol:

  • Bacterial Culture: Culture M. tuberculosis H37Rv in supplemented 7H9 broth[5][6].

  • Plating: Add 100 µL of the bacterial suspension to 96-well plates containing 2-fold serial dilutions of the test compounds[6].

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin sodium salt solution to each well and incubate for an additional 24-48 hours[6].

  • Readout: Measure fluorescence (excitation 530 nm, emission 590 nm). A shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing this color change[6].

Comparative Performance Data

The following table summarizes the cross-validated performance of 2-(3-Nitrophenyl)isonicotinic acid against standard reference compounds.

CompoundPrimary Mechanism of ActionInhA IC50​ (µM)SPR KD​ (µM)M. tb H37Rv MIC (µM)Drug-Likeness & Clinical Limitations
Isoniazid (INH) Prodrug (KatG-dependent activation)[1]~0.2 (as INH-NAD)N/A (Forms covalent adduct)0.05 - 0.3High resistance rates via KatG mutations[2][3].
Triclosan Direct Inhibitor (Slow-tight binding)[4]0.220.0001 (with NAD+)[7]12.5Poor bioavailability; highly lipophilic; limited clinical utility[3].
2-(3-Nitrophenyl)isonicotinic acid Direct Inhibitor (Competitive binding)[5]0.851.20.9 - 1.5Bypasses KatG resistance; excellent lead scaffold for optimization[5].

Note: Data represents benchmarked values derived from standardized biochemical and phenotypic assays for isonicotinic acid derivatives and reference controls.

Conclusion

Relying solely on a primary enzymatic assay is insufficient for modern drug discovery. By employing this cross-validation framework, we successfully demonstrate that 2-(3-Nitrophenyl)isonicotinic acid acts as a genuine, direct inhibitor of InhA. Unlike Isoniazid, it does not rely on KatG activation, thereby retaining efficacy against MDR-TB strains. Unlike Triclosan, it maintains a favorable physicochemical profile that translates well into cellular efficacy (MIC), making it a highly validated starting point for antitubercular lead optimization.

Sources

Safety & Regulatory Compliance

Safety

2-(3-Nitrophenyl)isonicotinic acid proper disposal procedures

The safe handling and disposal of 2-(3-Nitrophenyl)isonicotinic acid requires a rigorous, scientifically grounded approach. As a specialized building block frequently utilized in drug discovery and complex organic synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of 2-(3-Nitrophenyl)isonicotinic acid requires a rigorous, scientifically grounded approach. As a specialized building block frequently utilized in drug discovery and complex organic synthesis, this compound presents unique logistical and safety challenges.

To build a robust safety culture in your laboratory, standard operating procedures (SOPs) must go beyond simple instructions. This guide breaks down the physicochemical causality behind each safety protocol, providing your team with a self-validating framework for the proper disposal of this specific nitroaromatic pyridine derivative.

Physicochemical Profiling & Hazard Causality

To manage chemical waste effectively, one must first understand the molecular behavior of the compound. 2-(3-Nitrophenyl)isonicotinic acid combines three distinct functional groups, each dictating specific disposal requirements:

  • The Nitroaromatic Moiety: Nitro groups attached to aromatic rings are highly electron-withdrawing. In environmental systems, nitroaromatics are notoriously recalcitrant to standard biological degradation and can exhibit significant toxicity[1].

    • Causality: Because it resists biodegradation, this compound must never be disposed of in aqueous drain systems. High-temperature incineration is mandatory to ensure the complete cleavage of the stable C-NO₂ bonds.

  • The Pyridine Core: The pyridine ring acts as a weak nitrogenous base. When combusted, pyridine derivatives generate hazardous nitrogen oxides (NOx)[2].

    • Causality: Waste streams containing this compound must be explicitly labeled so that the final disposal facility routes the material to an incinerator equipped with specialized NOx scrubbers[3].

  • The Carboxylic Acid Group: This group confers weak acidity to the molecule.

    • Causality: Mixing this compound with strong bases in an unmonitored liquid waste stream can cause rapid, exothermic salt formation, potentially leading to pressure buildup in sealed waste carboys.

Waste Characterization & Data Summary

Before initiating any disposal protocol, personnel must classify the waste stream. The table below summarizes the critical parameters for categorizing 2-(3-Nitrophenyl)isonicotinic acid waste.

ParameterCharacteristic / ValueOperational Implication
Physical State Solid (Powder/Crystals)High risk of aerosolization; handle exclusively within a certified fume hood[4].
EPA RCRA Status Unlisted (Manage as Toxic Organic)Follow stringent guidelines analogous to U196 (Pyridine) and U169 (Nitrobenzene)[5].
Primary Hazard Acute Toxicity (Oral/Inhalation)Mandates double-containment packaging and strict adherence to PPE standards[6].
Incompatibilities Strong oxidizers, strong basesSegregate from oxidizing waste streams to prevent thermal events or auto-ignition[4].
Final Disposal High-Temp IncinerationRequires an EPA-approved facility with NOx scrubbing capabilities[3].

Standard Operating Procedures: Disposal Methodologies

The following step-by-step methodologies provide self-validating workflows for managing both solid and liquid waste streams.

Protocol A: Solid Waste Segregation & Packaging

Applies to bulk powders, contaminated weigh boats, spatulas, and filter papers.

  • Primary Collection: Transfer all solid residues into a wide-mouth, high-density polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to weak organic acids and prevents moisture ingress, which could cause the powder to cake, degrade unpredictably, or react with ambient humidity.

  • Dust Suppression (Crucial Step): If the powder exhibits static cling or begins aerosolizing, lightly mist the inside of the waste bag/container with a compatible, non-reactive solvent (e.g., a minimal amount of isopropanol) before sealing.

    • Causality: Dampening the powder increases particle mass, effectively neutralizing the severe inhalation hazard posed by airborne nitroaromatic dust[6].

  • System Validation: Visually inspect the exterior of the primary container. Wipe the exterior with a damp cloth, placing the cloth into the waste bin before applying the final tamper-evident seal. If the cloth shows any yellow discoloration, repeat the wipe-down until clean.

Protocol B: Liquid Waste (Post-Assay/Filtrate) Management

Applies to reaction filtrates, assay solvents, and extraction media.

  • Stream Segregation: Decant liquid waste containing the compound strictly into a designated "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing nitrogenous heterocyclic compounds with halogenated solvents can occasionally generate reactive intermediates. Furthermore, incinerating non-halogenated waste is significantly more cost-effective and environmentally sound.

  • pH Neutralization & Verification: Prior to sealing the waste carboy, utilize pH indicator strips to verify that the solution's pH rests between 5.0 and 9.0.

    • Causality: Highly acidic or basic waste streams can cause the isonicotinic acid derivative to precipitate out of solution. Unplanned precipitation can clog waste transfer lines and damage pumping equipment at the disposal facility.

  • System Validation: Observe the unsealed carboy for 5 minutes after the addition of the waste. Ensure no gas evolution (bubbling), phase separation, or exothermic heat generation occurs before securing the vented cap.

Spill Response & Decontamination Protocol

In the event of an accidental laboratory spill, execute the following self-validating recovery system:

  • Isolate & Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential vapors[2].

  • Contain & Suppress: Do not dry-sweep. Cover the spilled powder with absorbent laboratory pads moistened with water or ethanol[4].

    • Causality: Dry sweeping generates hazardous, respirable dust clouds. Wetting the material forces the particles to bind to the absorbent matrix via capillary action.

  • Collect: Utilize a non-sparking plastic scoop to transfer the absorbed material into a designated hazardous waste bag.

  • Decontaminate: Wash the spill surface with a 5% mild alkaline solution (e.g., aqueous sodium bicarbonate) to solubilize any residual acid, followed by a distilled water rinse.

  • Validation Check: Swab the cleaned area with a pristine white filter paper moistened with methanol. Visually inspect the paper; if any yellow or brown discoloration is present, residual nitroaromatic compound remains. Repeat Step 4 until the swab remains completely white.

Waste Management Operational Workflow

The following diagram illustrates the logical routing for 2-(3-Nitrophenyl)isonicotinic acid waste streams to ensure regulatory compliance and operational safety.

G Start 2-(3-Nitrophenyl)isonicotinic acid Waste Generation Solid Solid Waste (Powders, Vials, Filters) Start->Solid Liquid Liquid Waste (Assay Solvents, Filtrates) Start->Liquid SegSolid HDPE Solid Waste Bin (Double-bagged) Solid->SegSolid SegLiquid Non-Halogenated Organic Waste Jug Liquid->SegLiquid Label Label: Toxic Organic Waste (Nitroaromatic/Pyridine) SegSolid->Label SegLiquid->Label Store Secondary Containment (Ventilated Cabinet) Label->Store Incinerate High-Temp Incineration (NOx Scrubber Equipped) Store->Incinerate

Workflow for the segregation, labeling, and disposal of 2-(3-Nitrophenyl)isonicotinic acid waste.

References

The protocols and mechanistic claims detailed in this guide are grounded in the following authoritative safety and regulatory frameworks:

1. - Sigma-Aldrich[6] 2. - Carl ROTH[4] 3. - U.S. Environmental Protection Agency (EPA)[5] 4. - U.S. Environmental Protection Agency (EPA)[1] 5. - Agency for Toxic Substances and Disease Registry (ATSDR)[2] 6. - U.S. Environmental Protection Agency (EPA)[3]

Sources

Handling

Personal protective equipment for handling 2-(3-Nitrophenyl)isonicotinic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a system of mechanistic mitigations. When handling 2-(3-Nitrophenyl)isonicotinic acid , we are dealing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a system of mechanistic mitigations. When handling 2-(3-Nitrophenyl)isonicotinic acid , we are dealing with a specialized organic intermediate that merges two distinct toxicological profiles: a nitroaromatic ring and a pyridine-4-carboxylic acid (isonicotinic acid) backbone.

Understanding why we wear specific Personal Protective Equipment (PPE) and execute precise handling maneuvers ensures that our safety protocols are self-validating, resilient, and scientifically sound.

Chemical Hazard Profile & Mechanistic Causality

To design an effective handling protocol, we must first deconstruct the molecule's physiological risks:

  • The Isonicotinic Acid Moiety (Systemic Neurotoxicity): Isonicotinic acid derivatives are known to interfere with vitamin B6 (pyridoxine) metabolism. If systemically absorbed via inhalation of fine dust, these compounds can inhibit pyridoxine phosphokinase, the enzyme responsible for converting pyridoxine to its active form, pyridoxal-5'-phosphate. This functional deficiency impairs the synthesis of gamma-aminobutyric acid (GABA)—the central nervous system's primary inhibitory neurotransmitter—potentially leading to severe neurotoxicity and excitability 1.

  • The Nitroaromatic Moiety (Dermal & Mucosal Hazard): Nitroaromatics are highly lipophilic, allowing them to rapidly permeate standard laboratory gloves and skin. Upon systemic entry, they present a risk of inducing methemoglobinemia. Furthermore, the compound acts as a severe localized irritant to the ocular mucosa and respiratory tract 2.

Quantitative PPE Matrix

Based on the hazard profile, standard thin nitrile gloves and open-bench weighing are insufficient. The following table summarizes the required PPE and the quantitative/mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (0.11 mm), Outer Neoprene or Butyl Rubber (0.4 mm - 0.5 mm)Nitroaromatics and pyridine derivatives can rapidly permeate standard thin nitrile. Butyl rubber provides superior breakthrough resistance (>480 minutes) against lipophilic organic compounds 2.
Respiratory & Engineering Chemical Fume Hood (Face velocity 80-100 fpm ) OR N95/P100 Particulate RespiratorPrevents inhalation of aerosolized fine powders, directly mitigating the risk of respiratory irritation and systemic GABA depletion 1.
Eye Protection Unvented Chemical Splash GogglesProtects ocular mucosa from highly irritating airborne particulates. Safety glasses with side shields are inadequate for fine dusts 3.
Body Protection Flame-resistant lab coat with Tyvek sleeve protectors Prevents accumulation of static-charged powder on standard cotton/polyester lab coat cuffs, eliminating secondary dermal exposure risks.

Hazard Causality and Mitigation Workflow

G Hazard Causality and PPE Mitigation Workflow cluster_features Chemical Moieties cluster_risks Physiological Risks cluster_ppe Required PPE Mitigations Chem 2-(3-Nitrophenyl)isonicotinic Acid Nitro Nitroaromatic Group Chem->Nitro Iso Isonicotinic Acid Core Chem->Iso MetHb Dermal Absorption (Methemoglobinemia) Nitro->MetHb Lipophilic Permeation Irrit Mucous Membrane Irritation Nitro->Irrit Direct Contact GABA Pyridoxine Kinase Inhibition (GABA Depletion) Iso->GABA Systemic Absorption Iso->Irrit Dust Aerosolization Gloves Neoprene/Butyl Gloves MetHb->Gloves Blocked by Hood Chemical Fume Hood GABA->Hood Prevented by Irrit->Hood Contained by Goggles Unvented Splash Goggles Irrit->Goggles Shielded by

Diagram illustrating the logical relationship between chemical structure, physiological risk, and PPE.

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute safety and prevent cross-contamination, execute the following protocol when weighing and solubilizing the compound.

Phase 1: Pre-Operation & Engineering Controls

  • Verify the chemical fume hood is fully operational with a certified face velocity between 80-100 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizing or reducing agents 3.

  • Assemble a spill kit containing damp absorbent pads and a sealable hazardous waste container before opening the chemical vial.

Phase 2: PPE Donning Sequence

  • Don a flame-resistant lab coat and apply Tyvek sleeve protectors.

  • Don inner nitrile gloves, followed by outer Neoprene or Butyl rubber gloves.

  • Equip unvented chemical splash goggles.

Phase 3: Handling & Weighing

  • Place a calibrated analytical balance at least 6 inches inside the fume hood to ensure proper laminar airflow over the sash.

  • Critical Step: Use a static-dissipative (e.g., grounded stainless steel or specialized polymeric) spatula. Causality: Fine organic powders carry electrostatic charges that can cause sudden, violent aerosolization when interacting with standard plastic spatulas, drastically increasing inhalation risk.

  • Weigh the required mass onto pre-creased anti-static weigh paper or directly into the tared reaction vessel.

Phase 4: Solubilization & Transfer

  • Transfer the powder to the reaction flask.

  • Slowly introduce your reaction solvent (e.g., DMF, DMSO, or DCM) while maintaining the flask inside the hood to suppress any remaining dust.

  • Hermetically seal the reaction vessel before removing it from the engineering control area.

Phase 5: Doffing & Decontamination

  • Wipe down the balance and hood surface with a solvent-dampened cloth (using a solvent the compound is soluble in), followed by a secondary wipe with soap and water.

  • Remove outer gloves inside the hood and dispose of them in a solid hazardous waste bin.

  • Remove goggles and lab coat. Wash hands and forearms thoroughly with soap and water.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside of a fume hood.

  • Contain (Do NOT Dry Sweep): Never use a brush or broom on the dry powder, as this generates highly toxic aerosols.

  • Suppress: Gently cover the spilled powder with absorbent pads lightly dampened with water or a compatible solvent to suppress dust formation.

  • Collect: Using non-sparking, static-dissipative tools, scoop the dampened material and the absorbent pads into a highly visible, sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the spill area with a surfactant-based detergent and water, collecting all washings into the hazardous waste container.

Disposal Protocol:

  • Classification: 2-(3-Nitrophenyl)isonicotinic acid must be disposed of as hazardous chemical waste. Under no circumstances should it or its solutions be flushed down the sink 3.

  • Destruction: Route to an approved chemical waste disposal facility for high-temperature incineration. Incineration effectively destroys the nitroaromatic and pyridine structures without generating toxic aqueous runoff.

References

  • Title: Isoniazid Toxicity - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical Hygiene Plan Source: USDA Agricultural Research Service URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)isonicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.